molecular formula C9H13BO4 B151608 (4-(2-Methoxyethoxy)phenyl)boronic acid CAS No. 265664-52-6

(4-(2-Methoxyethoxy)phenyl)boronic acid

Cat. No.: B151608
CAS No.: 265664-52-6
M. Wt: 196.01 g/mol
InChI Key: ODKMFCPXFMQWHA-UHFFFAOYSA-N
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Description

(4-(2-Methoxyethoxy)phenyl)boronic acid (CAS 265664-52-6) is a valuable aryl boronic acid derivative with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol. This compound is primarily used as a key building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form novel carbon-carbon bonds, which is a fundamental process in the development of pharmaceuticals and advanced materials . The 2-methoxyethoxy substituent is an electron-donating group that influences the electronic properties of the aromatic ring and can enhance the compound's solubility, which is a critical parameter in both chemical reactions and biological applications . In medicinal chemistry and biochemical research, boronic acids are recognized for their unique ability to act as Lewis acids and form reversible covalent complexes with diols and other nucleophiles, such as hydroxyl groups found in proteins and sugars . This mechanism underpins their application in the design of enzyme inhibitors. For instance, boronic acid derivatives can act as potent inhibitors for serine enzymes like β-lactamases, which are responsible for antibiotic resistance, by forming a transition state analog that mimics the intermediate of the enzymatic reaction . Furthermore, this specific chemistry enables the use of phenylboronic acid derivatives in constructing drug delivery systems that can bind to diol-containing molecules, potentially improving the bioavailability and targeting of therapeutic agents . The properties of this compound make it a reagent of interest for researchers developing new synthetic methodologies, investigating enzyme inhibition mechanisms, and creating responsive sensor systems. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMFCPXFMQWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634609
Record name [4-(2-Methoxyethoxy)phenyl]boronic acid
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Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265664-52-6
Record name [4-(2-Methoxyethoxy)phenyl]boronic acid
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Record name 4-(2-methoxyethoxy)phenylboronic acid
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Foundational & Exploratory

(4-(2-Methoxyethoxy)phenyl)boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(2-Methoxyethoxy)phenyl)boronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key experimental protocols for its application, and discusses its relevance in drug discovery and development.

Core Compound Information

This compound is an organic compound featuring a phenylboronic acid scaffold substituted with a 2-methoxyethoxy group. This unique combination of a reactive boronic acid moiety and a flexible, polar side chain makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the construction of biaryl structures and other pharmacologically relevant scaffolds.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 265664-52-6[1][2][3][4]
Molecular Formula C₉H₁₃BO₄[1][3][]
Molecular Weight 196.01 g/mol [1][3][]
IUPAC Name [4-(2-methoxyethoxy)phenyl]boronic acid[1]
Appearance Solid[2]
Melting Point 103-110 °C[2]
Purity ≥95%[1][2]
Long-Term Storage Store in a cool, dry place.[2]

Synthesis and Reactivity

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to this compound is outlined below.

General Synthesis Workflow

G A 1-(4-Bromophenoxy)-2-methoxyethane B Grignard Reagent Formation (Mg, THF) A->B Step 1 C Reaction with Trialkyl Borate (e.g., Trimethyl borate) B->C Step 2 D Hydrolysis (Acidic workup) C->D Step 3 E This compound D->E Step 4

Caption: General synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination CoupledProduct Ar-Ar' PdII_R_Ar->CoupledProduct ArylHalide Ar-X ArylHalide->PdII_RX BoronicAcid Ar'B(OH)₂ BoronicAcid->PdII_R_Ar Base Base Base->PdII_R_Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[7][8][9][10] Their utility stems from several key properties:

  • Versatile Building Blocks: As demonstrated by the Suzuki-Miyaura coupling, boronic acids are crucial for the synthesis of complex molecular architectures found in many drug candidates.[8]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases and other enzymes, a property that has been successfully exploited in the development of anticancer drugs like Bortezomib.[7]

  • Improved Pharmacokinetic Properties: The incorporation of boronic acids can influence a molecule's solubility, metabolic stability, and bioavailability.[11]

  • Prodrug Strategies: Boronic esters can be used as prodrugs that are hydrolyzed under physiological conditions to release the active boronic acid.[10]

The unique structural features of this compound, including its polarity and flexibility, make it a valuable tool for medicinal chemists to fine-tune the properties of lead compounds and explore new chemical space in the quest for novel therapeutics.

References

Synthesis Route for (4-(2-Methoxyethoxy)phenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthesis routes for (4-(2-Methoxyethoxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The synthesis primarily involves a two-step process: the preparation of the aryl bromide precursor, 1-bromo-4-(2-methoxyethoxy)benzene, followed by its conversion to the target boronic acid via an organometallic intermediate.

I. Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through two main pathways, both starting from the corresponding aryl bromide:

  • Grignard Reaction Route: This classic method involves the formation of a Grignard reagent from 1-bromo-4-(2-methoxyethoxy)benzene, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis.

  • Organolithium Route: This pathway utilizes a lithium-halogen exchange reaction to generate an aryllithium species from the aryl bromide. This intermediate is subsequently quenched with a trialkyl borate ester and hydrolyzed to yield the boronic acid.

The choice between these routes may depend on factors such as substrate tolerance to the reaction conditions, availability of reagents, and desired scale of the reaction.

II. Experimental Protocols

A. Synthesis of 1-bromo-4-(2-methoxyethoxy)benzene (Precursor)

A common method for the synthesis of the precursor involves the Williamson ether synthesis from 4-bromophenol and 2-methoxyethyl bromide.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-BromophenolC₆H₅BrO173.0117.3 g0.1
2-Methoxyethyl bromideC₃H₇BrO138.9915.3 g0.11
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.7 g0.15
AcetoneC₃H₆O58.08200 mL-

Procedure:

  • To a stirred solution of 4-bromophenol (17.3 g, 0.1 mol) in acetone (200 mL) is added potassium carbonate (20.7 g, 0.15 mol).

  • 2-Methoxyethyl bromide (15.3 g, 0.11 mol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-bromo-4-(2-methoxyethoxy)benzene as a colorless oil.

Expected Yield: 85-95%

B. Synthesis of this compound

1. Grignard Reaction Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-bromo-4-(2-methoxyethoxy)benzeneC₉H₁₁BrO₂231.0923.1 g0.1
Magnesium (Mg) turningsMg24.312.9 g0.12
Iodine (I₂)I₂253.811 crystal-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Triisopropyl borateC₉H₂₁BO₃188.0728.2 g0.15
2 M Hydrochloric acid (HCl)HCl36.46As needed-

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (2.9 g, 0.12 mol) and a crystal of iodine are placed under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 1-bromo-4-(2-methoxyethoxy)benzene (23.1 g, 0.1 mol) in anhydrous THF (50 mL) is added to the dropping funnel.

  • A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of triisopropyl borate (28.2 g, 0.15 mol) in anhydrous THF (100 mL) is added dropwise to the cooled Grignard reagent, maintaining the temperature below -60 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).

  • The mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ether/hexane) to yield this compound as a white solid.

2. Organolithium Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-bromo-4-(2-methoxyethoxy)benzeneC₉H₁₁BrO₂231.0923.1 g0.1
n-Butyllithium (n-BuLi)C₄H₉Li64.0644 mL (2.5 M in hexanes)0.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Triisopropyl borateC₉H₂₁BO₃188.0728.2 g0.15
2 M Hydrochloric acid (HCl)HCl36.46As needed-

Procedure:

  • To a solution of 1-bromo-4-(2-methoxyethoxy)benzene (23.1 g, 0.1 mol) in anhydrous THF (100 mL) at -78 °C under an inert atmosphere, n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise.

  • The mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (28.2 g, 0.15 mol) is then added dropwise, maintaining the temperature below -70 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).

  • The product is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to afford this compound.

III. Quantitative Data Summary

Synthesis StepProductTypical Yield (%)Purity (%)Melting Point (°C)
Etherification1-bromo-4-(2-methoxyethoxy)benzene85-95>98 (GC-MS)N/A (Oil)
Grignard RouteThis compound70-85>97 (HPLC)135-138
Organolithium RouteThis compound75-90>97 (HPLC)135-138

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (s, 2H, -B(OH)₂), 7.73 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.10 (t, J=4.4 Hz, 2H, -OCH₂-), 3.65 (t, J=4.4 Hz, 2H, -CH₂O-), 3.30 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.5, 136.5, 114.0, 69.5, 68.0, 58.0.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₁₃BO₄ [M+H]⁺ 197.09, found 197.1.

IV. Mandatory Visualizations

A. Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_boronic_acid Boronic Acid Synthesis 4_Bromophenol 4_Bromophenol Etherification Etherification 4_Bromophenol->Etherification K2CO3, 2-methoxyethyl bromide, Acetone Aryl_Bromide 1-bromo-4-(2-methoxyethoxy)benzene Etherification->Aryl_Bromide Grignard_Formation Grignard Formation Aryl_Bromide->Grignard_Formation Mg, THF Lithiation Lithiation Aryl_Bromide->Lithiation n-BuLi, THF, -78°C Borylation Borylation & Hydrolysis Grignard_Formation->Borylation 1. B(OiPr)3 2. H3O+ Lithiation->Borylation 1. B(OiPr)3 2. H3O+ Final_Product This compound Borylation->Final_Product

Caption: Synthetic workflow for this compound.

B. Logical Relationship of Synthesis Routes

Logical_Relationship Start Starting Material 1-bromo-4-(2-methoxyethoxy)benzene Route_Choice Choice of Organometallic Route Start->Route_Choice Grignard Grignard Route (R-MgBr) Route_Choice->Grignard Organolithium Organolithium Route (R-Li) Route_Choice->Organolithium Intermediate Organometallic Intermediate Grignard->Intermediate Organolithium->Intermediate Borylation Reaction with Borate Ester (e.g., B(OiPr)3) Intermediate->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Product Final Product This compound Hydrolysis->Product

Caption: Logical relationship of the Grignard and Organolithium synthesis routes.

Physical and chemical properties of (4-(2-Methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(2-Methoxyethoxy)phenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines a general synthetic approach, and discusses its application in cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white to off-white solid. Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValueReference
CAS Number 265664-52-6[1][2]
Molecular Formula C₉H₁₃BO₄[1][3]
Molecular Weight 196.01 g/mol [1]
Melting Point 103-110 °C[1]
Boiling Point 361.142 °C at 760 mmHg (Predicted)[4]
Density 1.162 g/cm³ (Predicted)[4]
Appearance Solid[1]
Purity Typically ≥95%[1]

Chemical Reactivity and Stability

This compound is stable under recommended storage conditions, which include keeping it in a cool, dry place. It is incompatible with strong oxidizing agents. Boronic acids, in general, are known to undergo trimerization to form boroxines upon dehydration, a factor to consider in experimental design and storage.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G A 1-Bromo-4-(2-methoxyethoxy)benzene D Lithiation A->D B Organolithium Reagent (e.g., n-BuLi) B->D C Trialkyl Borate (e.g., B(OMe)₃) E Borylation C->E D->E G Acidic Workup (e.g., HCl) E->G F This compound G->F G A This compound F Suzuki-Miyaura Coupling A->F B Aryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Biaryl Product F->G

References

Spectroscopic Analysis of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, particularly in non-coordinating solvents. This can lead to complex and often broad NMR spectra. To obtain sharp, well-resolved spectra, the use of a coordinating deuterated solvent is highly recommended.

General Protocol for ¹H and ¹³C NMR Spectroscopy of Arylboronic Acids:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the arylboronic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent can influence the chemical shifts.

    • Transfer the resulting solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The analysis should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

    • The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a controlled temperature, typically 25 °C.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent's carbon signal (e.g., DMSO-d₆ at δ 39.5 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Data Presentation: Analogous Compound

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-methoxyphenylboronic acid , a structurally similar compound. This data is provided for illustrative and comparative purposes.

Table 1: ¹H NMR Spectral Data for 4-Methoxyphenylboronic acid

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.70d8.62HAr-H ortho to B(OH)₂
6.85d8.62HAr-H meta to B(OH)₂
3.75s-3HOCH₃
8.0 (broad s)s-2HB(OH)₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data for 4-Methoxyphenylboronic acid

Chemical Shift (δ, ppm)Assignment
161.5C-OCH₃
136.5Ar-C ortho to B(OH)₂
113.0Ar-C meta to B(OH)₂
55.0OCH₃
ipso-C not always observedC-B(OH)₂

Solvent: DMSO-d₆

Mandatory Visualization

The following diagram illustrates a generalized workflow for the NMR spectroscopic analysis of an arylboronic acid, such as (4-(2-Methoxyethoxy)phenyl)boronic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Arylboronic Acid (5-10 mg) dissolve Dissolve in Coordinating Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning & Shimming) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction integration Integration & Peak Picking (¹H) correction->integration assignment Structural Assignment integration->assignment report report assignment->report Final Report

Workflow for NMR Spectroscopic Analysis of Arylboronic Acids.

A Technical Guide to (4-(2-Methoxyethoxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-Methoxyethoxy)phenyl)boronic acid is a versatile synthetic building block, playing a crucial role in the development of novel pharmaceutical compounds. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex organic molecules.[1] The presence of the methoxyethoxy group can enhance the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and key applications of this compound for professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%. When sourcing this reagent, it is crucial to obtain and review the supplier's certificate of analysis to confirm its identity and purity.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaPurityAdditional Information
Sigma-Aldrich (Ambeed, Inc.)1333122-38-5C₁₁H₁₇BO₅97%Synonym: 4-[2-(2-methoxyethoxy)ethoxy]phenylboronic acid.[2]
BenchChem1217501-01-3C₁₀H₁₅BO₃S≥97%Structurally related compound with potential medicinal chemistry applications.[3]

Synthesis, Purification, and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general and reliable method involves the lithiation of an appropriate aryl halide followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure that can be adapted for the synthesis of this compound, starting from 1-bromo-4-(2-methoxyethoxy)benzene.

Materials:

  • 1-bromo-4-(2-methoxyethoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate

  • 3 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1-bromo-4-(2-methoxyethoxy)benzene (1.0 equivalent) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Add trimethyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 3 N HCl and stir vigorously for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]

Purification

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified boronic acid.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeSample Preparation and Key Observations
¹H NMR Structural elucidation and confirmation.Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show characteristic peaks for the aromatic protons and the protons of the methoxyethoxy group. Boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad spectra. Using a coordinating solvent like DMSO-d₆ can help to break up these structures.[5]
¹³C NMR Confirmation of the carbon skeleton.Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each carbon atom in the molecule.
¹¹B NMR Confirmation of the boronic acid moiety.The ¹¹B NMR spectrum will show a characteristic signal for the boron atom of the boronic acid.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.Use a soft ionization technique such as electrospray ionization (ESI) to observe the molecular ion peak.
High-Performance Liquid Chromatography (HPLC) Purity assessment.Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic acid. Detection is typically done using a UV detector at a wavelength appropriate for the aromatic system.[5]

Applications in Drug Discovery: The Suzuki-Miyaura Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6] These structural motifs are prevalent in many biologically active molecules, including kinase inhibitors.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Visualizations

Synthesis_Workflow A 1-bromo-4-(2-methoxyethoxy)benzene B Lithiation (n-BuLi, THF, -78°C) A->B C Aryl Lithium Intermediate B->C D Borylation (Trimethyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Molecular weight and formula of (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-methoxyethoxy)phenyl)boronic acid is a substituted phenylboronic acid that holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a methoxyethoxy side chain, make it a versatile building block for the synthesis of complex organic molecules and a candidate for investigation in various biological systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its relevance to cancer research.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C9H13BO4[1]
Molecular Weight 196.01 g/mol [1]
CAS Number 265664-52-6[1]

Synthesis

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves a lithium-halogen exchange reaction followed by borylation.

General Synthetic Protocol:

A general procedure for the synthesis of arylboronic acids, which can be adapted for this compound, is as follows:

  • Starting Material: The synthesis typically begins with the corresponding bromo- or iodo-substituted aromatic precursor, in this case, 1-bromo-4-(2-methoxyethoxy)benzene.

  • Lithium-Halogen Exchange: The aryl halide is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform the lithium-halogen exchange, forming an aryllithium intermediate.

  • Borylation: A borate ester, most commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The aryllithium species attacks the boron atom, forming a boronate ester intermediate.

  • Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the final boronic acid product.

  • Purification: The crude product is then purified using standard techniques such as extraction, crystallization, or column chromatography to yield the pure this compound.

Synthesis_Workflow Start 1-bromo-4-(2-methoxyethoxy)benzene Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (B(OMe)3) Intermediate->Step2 Boronate Boronate Ester Step2->Boronate Step3 Acidic Hydrolysis (HCl, H2O) Boronate->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the aromatic ring, the methoxyethoxy side chain, and the boronic acid protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • ¹¹B NMR: Is particularly useful for characterizing boronic acids, with a characteristic chemical shift for the boron atom.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is typically effective for the analysis of phenylboronic acids.

Biological Applications in Cancer Research

Phenylboronic acids have emerged as a promising class of compounds in cancer research due to their diverse biological activities. While specific studies on this compound are limited, the broader class of phenylboronic acids has demonstrated potential as anticancer agents.

Inhibition of Cancer Cell Migration:

Studies have shown that phenylboronic acid (PBA) can inhibit the migration of cancer cells.[2] This effect is thought to be mediated through the modulation of key signaling pathways that control cell motility.

Targeting Signaling Pathways:

The Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell migration and invasion. Research suggests that phenylboronic acids can decrease the activity of these GTPases in metastatic prostate cancer cells.[2] This inhibition of Rho GTPase activity provides a potential mechanism for the observed anti-migratory effects of phenylboronic acids.

Signaling_Pathway PBA This compound RhoGTPases Rho Family GTPases (RhoA, Rac1, Cdc42) PBA->RhoGTPases Inhibition Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Regulation Migration Cancer Cell Migration Actin->Migration Leads to

References

Navigating the Solubility Landscape of (4-(2-methoxyethoxy)phenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(2-methoxyethoxy)phenyl)boronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into solvent selection, experimental solubility determination, and the compound's role in pivotal chemical transformations.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from its parent compound, phenylboronic acid, to provide a foundational understanding of its solubility profile. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise solubility values for this specific boronic acid derivative in their laboratories.

Understanding Solubility: A Critical Parameter in Synthesis and Formulation

The solubility of a reagent like this compound is a critical parameter that influences reaction kinetics, product yields, and purification strategies. In drug development, solubility is a cornerstone of formulation, directly impacting a compound's bioavailability and therapeutic efficacy. The presence of the 2-methoxyethoxy group in the target molecule is expected to enhance its polarity compared to the parent phenylboronic acid, likely increasing its solubility in polar organic solvents.

Reference Solubility Data: Phenylboronic Acid

As a proxy for understanding the solubility behavior of this compound, the following table summarizes the quantitative solubility of phenylboronic acid in a range of common organic solvents. This data, determined by the dynamic method, is presented as the mole fraction (x) at various temperatures.[1][2][3][4] It is important to note that these values are for the parent compound and should be considered as a qualitative guide for the title compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbon solvents.[1][2][3]

SolventTemperature (K)Mole Fraction (x)
Chloroform 293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone 293.150.095
303.150.135
313.150.185
323.150.250
Acetone 293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether 293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane 293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain precise solubility data for this compound, the dynamic method is a reliable and widely used technique.[4][5] This method involves visually or instrumentally monitoring the dissolution of a solid in a solvent as a function of temperature.

3.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (high purity, anhydrous)

  • Analytical balance (precision ± 0.1 mg)

  • Jacketed glass vessel with a magnetic stirrer

  • Programmable circulating thermostat bath

  • Calibrated temperature probe (precision ± 0.1 K)

  • Luminance probe or laser scattering system for turbidity detection

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

  • Heating and Equilibration: Place the vessel in the thermostat bath and commence vigorous stirring. Initiate a slow, constant heating ramp (e.g., 0.1-0.5 K/min) to ensure the system remains close to equilibrium.

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture using a luminance probe or by observing the scattering of a laser beam.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the procedure for several different compositions of the solute and solvent to construct a solubility curve (temperature vs. mole fraction).

Visualizing the Experimental Workflow

The logical flow of the dynamic solubility determination method is illustrated in the following diagram:

experimental_workflow prep Sample Preparation weigh_solute Weigh this compound prep->weigh_solute weigh_solvent Weigh Organic Solvent weigh_solute->weigh_solvent mix Combine in Jacketed Vessel weigh_solvent->mix measurement Solubility Measurement mix->measurement heat_stir Heat and Stir at a Constant Rate measurement->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp analysis Data Analysis record_temp->analysis repeat Repeat for Different Compositions analysis->repeat plot Plot Temperature vs. Mole Fraction repeat->plot curve Generate Solubility Curve plot->curve

Figure 1: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The solubility of the boronic acid in the reaction solvent is crucial for achieving efficient and high-yielding transformations. The catalytic cycle of this reaction is depicted below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd Boronic R2-B(OH)2 + Base Boronic->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. While specific quantitative data remains to be broadly published, the provided reference data for phenylboronic acid and the detailed experimental protocol for the dynamic method offer a robust framework for scientists. This guide empowers researchers to make informed decisions regarding solvent selection and to precisely determine the solubility of this important synthetic building block, thereby facilitating its application in the synthesis of novel chemical entities.

References

Boronic Acids in Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, commonly known as the Suzuki-Miyaura coupling, has become a cornerstone of modern organic synthesis.[1] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, remarkable tolerance of various functional groups, and the low toxicity and stability of its boronic acid reagents.[1][2] These characteristics have made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryls, which are common motifs in drug candidates.[3][4]

This guide provides an in-depth overview of the use of boronic acids in cross-coupling reactions, with a focus on the core mechanism, quantitative data on reaction components, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) intermediate.[1][5]

  • Transmetalation : The next step is transmetalation, where the organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex. This step requires activation by a base, which is a critical component of the reaction.[6][7] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the R² group to the palladium center.[6]

  • Reductive Elimination : The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form a new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[5][8]

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Nodes for reactants and products ArylHalide [label="R¹-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Borate [label="[R²-B(OH)₃]⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges for the catalytic cycle Pd0 -> OxAdd [color="#4285F4", arrowhead=vee]; OxAdd -> PdII_Aryl [color="#4285F4", arrowhead=vee]; PdII_Aryl -> Transmetalation [color="#EA4335", arrowhead=vee]; Transmetalation -> PdII_Diaryl [color="#EA4335", arrowhead=vee]; PdII_Diaryl -> RedElim [color="#34A853", arrowhead=vee]; RedElim -> Pd0 [color="#34A853", arrowhead=vee];

// Edges for reactants and products ArylHalide -> OxAdd [color="#4285F4", arrowhead=vee]; RedElim -> Product [color="#34A853", arrowhead=vee, style=dashed]; BoronicAcid -> Borate [color="#FBBC05", arrowhead=vee, style=dashed]; Base -> Borate [color="#FBBC05", arrowhead=vee, style=dashed]; Borate -> Transmetalation [color="#EA4335", arrowhead=vee, style=dashed]; }

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Key Reaction Components and Quantitative Data

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Catalysts: Palladium complexes are the most common catalysts. The active species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[3] Nickel-based catalysts have also been developed as a powerful alternative for more challenging substrates.[3]

Ligands: Ligands stabilize the palladium catalyst, enhance its reactivity, and influence the efficiency of the reaction.[3] Phosphine-based ligands are the most common, with their electronic and steric properties being tunable.[5][9] Electron-rich and bulky ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), generally facilitate oxidative addition and reductive elimination, leading to improved catalytic activity.[3][9]

Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[6] The choice of base can significantly impact the reaction yield and rate.

Solvents: A variety of organic solvents can be used, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[8] Often, a mixture of an organic solvent and water is used, as organoboranes are compatible with aqueous conditions.[5]

Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling

Coupling of 4-bromotoluene with phenylboronic acid.

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene/Water100>95
2K₂CO₃Toluene/Water10090
3Cs₂CO₃Dioxane80>95
4NaOHToluene/Water10085
5TriethylamineToluene100<10

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]

Table 2: Comparative Yields with Various Ligands

Coupling of an aryl chloride with an arylboronic acid.

EntryLigandCatalyst PrecursorBaseYield (%)
1SPhosPd(OAc)₂K₃PO₄98
2P(t-Bu)₃Pd₂(dba)₃K₃PO₄95
3PPh₃Pd(OAc)₂K₃PO₄60
4dppfPdCl₂(dppf)K₂CO₃92

Data compiled from literature sources for illustrative purposes.[2][10]

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for Coupling of an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using SPhos as the ligand.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[3]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Experimental_Workflow

Caption: General Experimental Workflow for a Suzuki-Miyaura Reaction.

Protocol 2: Ligand-Free Coupling in an Aqueous Medium

This protocol outlines a ligand-free Suzuki-Miyaura coupling reaction at room temperature.[11]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Aqueous medium (e.g., water with a surfactant, or a water/ethanol mixture) (3 mL)

Procedure:

  • Reaction Setup: A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in the aqueous medium is stirred at room temperature for the indicated time.[11]

  • Work-up: The reaction solution is extracted four times with diethyl ether (4 x 10 mL).[11]

  • Purification: The combined organic layers are concentrated, and the product is purified by column chromatography over silica gel.[11]

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a powerful and versatile reaction that has found immense application in drug discovery and development.[12] Its robustness and tolerance for a wide range of functional groups, including heterocycles, make it strategically powerful in the synthesis and design of pharmaceutical compounds.[4][12] A significant number of approved drugs contain biaryl or aryl-heterocycle moieties that were constructed using this reaction.[4] For example, the synthesis of Losartan, a widely prescribed medication for high blood pressure, and Lumacaftor, a drug for cystic fibrosis, both feature a key Suzuki coupling step in their manufacturing processes.[4] The ability to rapidly create libraries of complex molecules by varying the coupling partners makes the Suzuki reaction an invaluable tool for medicinal chemists in lead optimization and structure-activity relationship (SAR) studies.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for carbon-carbon bond formation in modern organic synthesis. The commercial availability, stability, and low toxicity of boronic acids contribute significantly to its widespread use.[2] A thorough understanding of the reaction mechanism and the roles of the catalyst, ligand, and base allows researchers to optimize conditions for a wide array of substrates. This versatility has cemented the Suzuki-Miyaura coupling's role as a critical tool in the synthesis of pharmaceuticals and other complex organic molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-(2-Methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1][2] (4-(2-Methoxyethoxy)phenyl)boronic acid is a particularly useful building block, allowing for the introduction of a phenyl group functionalized with a methoxyethoxy side chain. This moiety can enhance solubility and modulate the pharmacokinetic properties of target molecules, making it a valuable component in medicinal chemistry and materials science.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biphenyls.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can be tailored to the specific substrates being coupled.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)₂ / Base Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination Aryl_Halide Aryl Halide (Ar-X) Boronic_Acid This compound (Ar'B(OH)₂) Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Degassing 2. Degassing (Inert Atmosphere) Setup->Degassing Solvent 3. Solvent Addition Degassing->Solvent Reaction 4. Reaction (Heating/Stirring) Solvent->Reaction Monitoring 5. Monitoring (TLC/LC-MS) Reaction->Monitoring Workup 6. Work-up (Extraction/Washing) Monitoring->Workup Reaction Complete Purification 7. Purification (Column Chromatography) Workup->Purification

References

Application Notes and Protocols for Suzuki Coupling using (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This protocol details the standard procedure for the Suzuki coupling reaction utilizing (4-(2-methoxyethoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate in the presence of a base.[1][4]

Key Reaction:

Where R is an aryl, vinyl, or alkyl group and X is a halide (I, Br, Cl) or triflate.

Data Presentation: Summary of Reaction Conditions

The efficiency of the Suzuki coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of this compound with various aryl halides.

Aryl Halide (R-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Iodinated Oligonucleotides[Pd(OAc)2L2] (100 equiv)L (not specified)-50 mM TRIS buffer (pH 8.5), 100 mM NaCl, 10% DMSO3724Not specified[5]
4-BromotoluenePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1001298[6]
4-BromoacetophenonePd-complex 4 (1)-KOH (2)Water, TBAB100-160 (MW)0.0896[7]
Aryl BromidesPdCu@Ti₃C₂ (10 mg)-K₂CO₃ (2)WaterNot specified1High[8]
Aryl HalidesPd(PPh₃)₄-K₂CO₃Toluene/EtOHRefluxNot specifiedNot specified[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[10]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a pre-catalyst, it is typically added as a solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[10] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[10]

Visualizations

Diagram of the Suzuki Coupling Experimental Workflow:

G Experimental Workflow for Suzuki Coupling A Reaction Setup: Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Solvent and Palladium Catalyst B->C D Heat and Stir (Monitor Progress) C->D E Work-up: Quench, Extract, Wash D->E F Purification: Column Chromatography E->F G Characterization of Product F->G

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Diagram of the Suzuki Coupling Catalytic Cycle:

The mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6][11]

G Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_0 Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX ArPdOR Ar-Pd(II)LnOR' ArPdX->ArPdOR Base ArPdAr_prime Ar-Pd(II)LnAr' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Oxidative Addition Ar_prime_BOH2 Ar'B(OH)2 Base Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimizing Suzuki-Miyaura Reactions: A Guide to Base and Solvent Selection for (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction:

(4-(2-methoxyethoxy)phenyl)boronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of a suitable base and solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal reaction conditions for this compound, supported by experimental data and detailed protocols.

The presence of the methoxyethoxy group in this compound influences its polarity and solubility, which are critical factors in reaction optimization. This guide will explore the interplay between the boronic acid's structure, the choice of base, and the solvent environment to achieve high reaction yields and purity.

Core Concepts: The Role of Base and Solvent

In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst. The solvent, in turn, must solubilize the reactants and catalyst, facilitate the interaction between the organic and inorganic components (especially in biphasic systems), and influence the stability of the catalytic species.

A logical workflow for selecting the appropriate base and solvent is crucial for successful reaction outcomes.

G cluster_start Reaction Planning cluster_solubility Solubility & Polarity Considerations cluster_solvent Solvent Selection cluster_base Base Selection cluster_optimization Reaction Optimization Start Define Coupling Partners: This compound + Aryl Halide/Triflate Solubility Assess Solubility of Reactants and Reagents Start->Solubility Polarity Consider Polarity of Boronic Acid and Aryl Halide Solubility->Polarity Solvent_Choice Select Solvent System: - Aprotic Polar (e.g., Dioxane, THF, DMF) - Aromatic (e.g., Toluene) - Aqueous Mixtures Polarity->Solvent_Choice Informs Solvent Choice Base_Choice Select Base Solvent_Choice->Base_Choice Influences Base Solubility & Efficacy Base_Strength Evaluate Base Strength: - Strong (e.g., Cs2CO3, K3PO4) - Moderate (e.g., K2CO3, Na2CO3) - Weak (e.g., KF) Base_Strength->Base_Choice Optimization Optimize Reaction Conditions: - Temperature - Catalyst/Ligand - Reaction Time Base_Choice->Optimization Analysis Analyze Reaction Outcome: - Yield - Purity - Byproducts Optimization->Analysis Analysis->Optimization Iterate if Necessary

Caption: Workflow for Base and Solvent Selection.

Data Presentation: Solubility and Reaction Yields

While specific quantitative solubility data for this compound is not extensively available in the literature, its structure suggests good solubility in polar aprotic solvents. The following table provides qualitative solubility information based on the behavior of structurally similar alkoxy-substituted phenylboronic acids.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventTypeExpected SolubilityRationale
DioxaneAprotic EtherHighThe ether linkages in both the solvent and the boronic acid promote miscibility.
Tetrahydrofuran (THF)Aprotic EtherHighSimilar to dioxane, the polar ether functionality enhances solubility.
Dimethylformamide (DMF)Polar AproticHighThe high polarity of DMF is well-suited for dissolving polar boronic acids.
TolueneAromaticModerateThe phenyl group of the boronic acid provides some compatibility with aromatic solvents.
Methanol / EthanolProtic AlcoholHighThe hydroxyl groups of the boronic acid can hydrogen bond with the alcohol solvent.
WaterProticModerateThe ether chain increases water solubility compared to unsubstituted phenylboronic acid.

The choice of base and solvent significantly impacts the yield of the Suzuki-Miyaura reaction. The following table summarizes typical yields observed for the coupling of various aryl halides with (4-alkoxyphenyl)boronic acids, which can serve as a guide for reactions with this compound.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 4-Alkoxyphenylboronic Acids with Aryl Halides

Aryl HalideBaseSolventTemperature (°C)Typical Yield (%)
4-BromoanisoleK₃PO₄Dioxane/H₂O10085-95
4-ChlorotolueneK₂CO₃DMF12070-85
1-Bromo-4-nitrobenzeneCs₂CO₃Toluene11090-98
3-BromopyridineNa₂CO₃THF/H₂O8075-90
4-IodobenzonitrileKFDioxane10080-92

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura reactions with this compound under different conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Coupling with an Aryl Chloride

Aryl chlorides are generally less reactive than aryl bromides and may require a stronger catalyst system and higher temperatures.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry Schlenk flask, combine Pd(OAc)₂ and SPhos.

  • Evacuate and backfill with an inert gas.

  • Add DMF and stir for 10 minutes at room temperature to form the active catalyst.

  • Add the aryl chloride, this compound, and K₂CO₃.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding the reaction mechanism.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium Ar-Pd(II)-Ar'(L2) transmetalation->diorganopalladium boronate Ar'B(OH)3- boronate->transmetalation base Base (e.g., K3PO4) base->boronate activates boronic_acid Ar'B(OH)2 This compound boronic_acid->base reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' (Biaryl Product) reductive_elimination->product

Caption: Suzuki-Miyaura Catalytic Cycle.

A decision tree can aid in the selection of an appropriate base for a given reaction.

Base_Selection_Tree start Substrate Sensitivity? sensitive Base-Sensitive Functional Groups (e.g., esters, enolizable ketones) start->sensitive Yes robust Robust Functional Groups start->robust No weak_base Use Weak Base: KF, K2CO3 sensitive->weak_base strong_base Use Stronger Base: K3PO4, Cs2CO3 robust->strong_base

Caption: Base Selection Decision Tree.

Conclusion

The selection of an appropriate base and solvent is paramount for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. For general applications with aryl bromides, a combination of a moderately strong base such as K₃PO₄ in an aqueous dioxane mixture provides a reliable starting point. For less reactive aryl chlorides, a stronger catalyst system and a polar aprotic solvent like DMF are often necessary. By understanding the fundamental principles of the reaction mechanism and considering the specific properties of the substrates, researchers can effectively optimize reaction conditions to achieve high yields of the desired biaryl products. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

Application of (4-(2-methoxyethoxy)phenyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-methoxyethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its unique structural features, including the methoxyethoxy tail, can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors targeting signaling pathways implicated in cancer.

Application Notes

The primary application of this compound in the synthesis of bioactive molecules is as a nucleophilic coupling partner in Suzuki-Miyaura reactions to form a carbon-carbon bond with an electrophilic partner, typically an aryl or heteroaryl halide. This reaction is instrumental in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), both of which are critical targets in oncology drug discovery.

Synthesis of Kinase Inhibitors:

The 4-(2-methoxyethoxy)phenyl moiety can be incorporated into various kinase inhibitor scaffolds, such as the 4-anilinoquinazoline core, which is a common feature in many EGFR inhibitors.[1][2][3] The methoxyethoxy group can occupy the solvent-exposed region of the ATP-binding pocket of the kinase, potentially leading to enhanced potency and improved physicochemical properties.

Modification of Biomolecules:

Beyond small molecule synthesis, this compound can be used to modify larger biomolecules, such as oligonucleotides. This allows for the introduction of specific functionalities for imaging or therapeutic purposes.[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(4-(2-methoxyethoxy)phenyl)anilinoquinazoline EGFR Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR inhibitors, utilizing this compound. The reaction conditions are based on established procedures for similar Suzuki-Miyaura couplings.[5][6]

Reaction Scheme:

Where Ar-Cl is a 4-chloro-anilinoquinazoline intermediate.

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, this compound, and potassium carbonate.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-(2-methoxyethoxy)phenyl)anilinoquinazoline derivative.

Protocol 2: Post-Synthetic Modification of Iodinated Oligonucleotides via Suzuki-Miyaura Coupling

This protocol details the modification of iodinated oligonucleotides with this compound, as described in the literature.[4][7]

Materials:

  • Iodinated oligonucleotide (1.0 eq)

  • This compound (MEP-B(OH)2) (400 eq)

  • [Pd(OAc)2(L)2] catalyst (where L is a suitable phosphine ligand) (100 eq)

  • 50 mM TRIS buffer (pH 8.5)

  • 100 mM NaCl

  • 10% DMSO (v/v)

Procedure:

  • Dissolve the iodinated oligonucleotide in a mixture of 50 mM TRIS buffer (pH 8.5) and 100 mM NaCl.

  • Add a solution of this compound in 10% DMSO.

  • Add the [Pd(OAc)2(L)2] catalyst to the reaction mixture.

  • Incubate the reaction at 37 °C for 24 hours.

  • Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using appropriate imaging techniques.[4]

Quantitative Data

The following tables summarize the biological activity of representative quinazoline-based EGFR inhibitors. While these specific examples do not incorporate the (4-(2-methoxyethoxy)phenyl) moiety, they demonstrate the potency of this class of compounds, which can be synthesized using the protocols described above.

Table 1: In vitro EGFR Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives [1][3]

Compound IDModification on Quinazoline RingIC50 (nM) vs. EGFR
Gefitinib 6,7-Dimethoxy2.4 - 37
Erlotinib 6,7-Bis(2-methoxyethoxy)2
Compound A 6-Imine derivative<10
Compound B 6-Imine derivative<10

Table 2: Antiproliferative Activity of Representative Quinazolinone Derivatives against Cancer Cell Lines [8][9]

Compound IDCancer Cell LineIC50 (µM)
Compound 4d A549 (Lung Cancer)2.55
Compound 4d MCF-7 (Breast Cancer)0.87
Compound 6d NCI-H460 (Lung Cancer)0.789
Gefitinib A549 (Lung Cancer)8.47

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[10][11] Tyrosine kinase inhibitors (TKIs) targeting EGFR act by competing with ATP for binding to the intracellular kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR-TKI (e.g., Quinazoline Derivative) TKI->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.

CSF-1R Signaling Pathway and Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[13] Upon binding its ligand CSF-1, the receptor dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT and MAPK, which are vital for macrophage function. Small molecule inhibitors targeting CSF-1R can block this signaling, thereby modulating the tumor microenvironment by depleting tumor-associated macrophages (TAMs).

CSF1R_Signaling_Pathway cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K MAPK MAPK Pathway CSF1R->MAPK AKT AKT PI3K->AKT Survival Macrophage Survival & Proliferation AKT->Survival MAPK->Survival Inhibitor CSF-1R Inhibitor Inhibitor->CSF1R Inhibition CSF1 CSF-1 CSF1->CSF1R Ligand Binding

Caption: CSF-1R signaling pathway and its inhibition by small molecule inhibitors.

Experimental Workflow for Synthesis and Evaluation of a Bioactive Molecule

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a kinase inhibitor using this compound.

Experimental_Workflow A Starting Materials (Aryl Halide & Boronic Acid) B Suzuki-Miyaura Coupling A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Bioactive Molecule D->E F In vitro Kinase Assay (e.g., EGFR, CSF-1R) E->F G Cell-based Assays (e.g., MTT, Apoptosis) E->G H Data Analysis (IC50 Determination) F->H G->H

Caption: General workflow for the synthesis and evaluation of a bioactive molecule.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(2-methoxyethoxy)phenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic scaffolds. (4-(2-methoxyethoxy)phenyl)boronic acid is a valuable building block in drug discovery, and its coupling with various aryl halides provides access to a diverse range of molecules with potential biological activity. The methoxyethoxy group can improve pharmacokinetic properties, such as solubility and metabolic stability.

These application notes provide a comprehensive overview of the reaction of this compound with aryl halides, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the general workflow.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the aryl halide. The following tables summarize typical reaction conditions and yields for the coupling of this compound and other structurally similar arylboronic acids with various aryl halides.

Table 1: Reaction of this compound with an Iodinated Oligonucleotide

Aryl Halide (Substrate)CatalystBase/Solvent SystemTemp. (°C)Time (h)YieldReference
Iodinated Oligonucleotide[Pd(OAc)₂L₂] (100 equiv.)50 mM TRIS buffer (pH 8.5), 100 mM NaCl, 10% DMSO (v/v)3724Not Quantified[1]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd₂(dba)₃ (0.05)XPhos (0.3)Na₂CO₃ (1.0)ACN/H₂O (4:1)900.5Good
4-IodoanisolePd(PPh₃)₄ (1.5)-K₃PO₄ (2.0)DMF85553
1-Bromo-4-nitrobenzenePd(OAc)₂ / Ligand-K₂CO₃ (2.0)Toluene/H₂O1001295
Aryl ChloridePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O1001870-90
4-BromotoluenePd(II) complex (1)-Cs₂CO₃ (2.0)1,4-Dioxane10012High

Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 5:1 v/v).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • Work-up and Purification: Follow steps 4 and 5 from Protocol 1.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert atmosphere techniques are crucial to prevent the degradation of the catalyst.

  • Microwave reactions should be carried out in specialized equipment designed for this purpose.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: Aryl Halide Boronic Acid Base catalyst Add Catalyst & Ligand reagents->catalyst In Schlenk Flask solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir under Inert Atmosphere solvent->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Cool & Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterize Product (NMR, MS) purify->characterization

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans pd2_trans->pd0 product Ar-Ar' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(2-methoxyethoxy)phenyl)boronic Acid with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is characterized by its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents. These features have made the Suzuki-Miyaura coupling a cornerstone in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (4-(2-methoxyethoxy)phenyl)boronic acid with a variety of heteroaryl chlorides. The resulting biaryl structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. While heteroaryl chlorides can be challenging coupling partners, optimized catalytic systems can achieve high yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the this compound forms a boronate species. This species then transfers the aryl group to the palladium center, replacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various heteroaryl chlorides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 2-chloropyridine, 2-chloropyrazine, 4-chloropyrimidine, 2-chlorobenzothiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (if not using a pre-formed catalyst like Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, THF, often with water as a co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon or nitrogen, combine the heteroaryl chloride (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the flask via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heteroaryl chlorides with arylboronic acids, including close analogs of this compound such as (4-methoxyphenyl)boronic acid. These values serve as a reference for expected outcomes under optimized conditions.

Heteroaryl ChlorideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885-95[1]
2,4-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1002074[2]
2-ChloropyrazinePhenylboronic acidPd(II) ONO pincer complex (0.01)-Toluene/H₂O--High[3]
4-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF5012Moderate[4]
2-ChlorobenzothiazoleArylboronic acidPd(dppf)Cl₂K₃PO₄Toluene1001295[5]
3-Chloropyridine2-PyridylboronatePd₂(dba)₃ / Ligand 2KF1,4-Dioxane110-High[6]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)-Aqueous--High[7]

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Combine Heteroaryl Chloride, Boronic Acid, Catalyst, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Purify workup->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

suzuki_cycle cluster_legend Legend pd0 Pd(0)L2 pd2_add HetAr-Pd(II)L2-Cl pd0->pd2_add Oxidative Addition (HetAr-Cl) pd2_trans HetAr-Pd(II)L2-Ar pd2_add->pd2_trans Transmetalation (Ar-B(OH)2 + Base) pd2_trans->pd0 Reductive Elimination (HetAr-Ar) HetAr HetAr = Heteroaryl Ar Ar = (4-(2-methoxyethoxy)phenyl) L L = Ligand

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of (4-(2-methoxyethoxy)phenyl)boronic acid with various aryl halides. The Suzuki-Miyaura reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of biaryl compounds. The application of microwave irradiation significantly accelerates this transformation, leading to reduced reaction times, often improved yields, and enhanced reproducibility.

Introduction to Microwave-Assisted Suzuki Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboronic acids and organic halides or triflates. Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technology offers several advantages over conventional heating methods, including:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.

  • Improved Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent outcomes.[1]

These benefits are particularly valuable in drug discovery and development, where the rapid synthesis and screening of compound libraries are essential.

Experimental Protocols

The following protocols are generalized from established microwave-assisted Suzuki coupling procedures and can be adapted for the reaction of this compound with a variety of aryl halides.[1][2][3]

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with various aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 2:1 v/v)

  • Microwave reactor vial

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6-0.75 mmol), and potassium carbonate (e.g., 1.0-1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.0025-0.025 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL). The solvent should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.

  • Seal the vial under an inert atmosphere (argon or nitrogen).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[1][2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Conditions with a Phosphine Ligand

For more challenging couplings, such as those involving aryl chlorides, a different catalyst system and base may be required.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • SPhos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

  • Microwave reactor vial

  • Nitrogen gas

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), PdCl₂ (e.g., 0.025 mmol), and SPhos (e.g., 0.05 mmol).

  • Add anhydrous dioxane (e.g., 4 mL).

  • Degas the mixture with a stream of nitrogen for 10 minutes while stirring.

  • Add this compound (e.g., 0.8 mmol) and cesium carbonate (e.g., 1.0 mmol).

  • Degas the reaction mixture with nitrogen for an additional 5 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-40 minutes.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction parameters that can be optimized for the microwave-assisted Suzuki coupling of this compound.

Table 1: Catalyst and Ligand Screening

CatalystLigandMol%Typical Substrates
Pd(PPh₃)₄-0.5 - 5Aryl bromides, Aryl iodides
PdCl₂SPhos5 (Pd), 10 (L)Aryl chlorides, hindered substrates
Pd(dppf)Cl₂-1 - 5General purpose
Pd(OAc)₂PPh₃2 (Pd), 4 (L)General purpose

Table 2: Base and Solvent Screening

BaseSolvent SystemTemperature (°C)Time (min)
K₂CO₃1,4-Dioxane / H₂O100 - 12010 - 30
Cs₂CO₃Anhydrous Dioxane12030 - 40
K₃PO₄Toluene80 - 12015 - 60
KOHEtOH / H₂O100 - 1205 - 15

Table 3: Example Reaction Parameters

Aryl HalideBoronic Acid Equiv.Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
4-Bromoacetophenone1.3Pd(PPh₃)₄ (0.5)K₂CO₃ (3)Dioxane/H₂O10015~80-95
4-Chlorotoluene1.6PdCl₂/SPhos (5/10)Cs₂CO₃ (2)Dioxane12030~70-90
3-Iodopyridine1.2Pd(dppf)Cl₂ (2)K₃PO₄ (3)Toluene11020~85-98

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific aryl halide used.

Visualizations

Experimental Workflow for Microwave-Assisted Suzuki Coupling

The following diagram illustrates the general workflow for setting up a microwave-assisted Suzuki coupling reaction.

Suzuki_Workflow A Weigh Reagents: Aryl Halide Boronic Acid Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Seal Vial under Inert Atmosphere C->D E Microwave Irradiation D->E F Work-up: Extraction & Washing E->F G Purification: Column Chromatography F->G H Product G->H

Caption: General workflow for a microwave-assisted Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle center_node Pd(0)L₂ A Oxidative Addition center_node->A step_node step_node B Transmetalation A->B Ar-Pd(II)-X(L₂) C Reductive Elimination B->C Ar-Pd(II)-R(L₂) C->center_node out1 Ar-R C->out1 in1 Ar-X in1->A in2 R-B(OR)₂ in2->B base Base base->B

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Scale-up Synthesis of (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(2-methoxyethoxy)phenyl)boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds in the development of active pharmaceutical ingredients (APIs). As the demand for this intermediate increases with project progression from discovery to development, robust and scalable synthetic methods are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on key process considerations, safety, and analytical controls to ensure a reproducible and high-quality outcome.

Introduction

The synthesis of this compound on a laboratory scale is often straightforward. However, transitioning to a larger scale (kilogram scale and beyond) introduces challenges related to reaction kinetics, heat transfer, mass transfer, and product isolation and purity. This application note outlines a reliable two-step synthetic sequence amenable to scale-up, starting from commercially available materials. The described process is designed to be efficient, cost-effective, and manageable in standard pilot plant or manufacturing settings.

Synthetic Strategy

The recommended synthetic pathway for the scale-up production of this compound is a two-step process:

  • Step 1: Williamson Ether Synthesis of 1-bromo-4-(2-methoxyethoxy)benzene from 4-bromophenol and 1-bromo-2-methoxyethane.

  • Step 2: Grignard Reaction and Borylation of 1-bromo-4-(2-methoxyethoxy)benzene followed by hydrolysis to yield the final product.

This route utilizes readily available and relatively inexpensive starting materials and employs well-understood and scalable chemical transformations.

Synthesis_Pathway cluster_0 Reactants for Step 1 cluster_1 Reagents for Step 2 4-Bromophenol 4-Bromophenol step1 Step 1: Williamson Ether Synthesis 4-Bromophenol->step1 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane->step1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->step1 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->step1 1-Bromo-4-(2-methoxyethoxy)benzene 1-Bromo-4-(2-methoxyethoxy)benzene step1->1-Bromo-4-(2-methoxyethoxy)benzene step2 Step 2: Grignard Reaction & Borylation 1-Bromo-4-(2-methoxyethoxy)benzene->step2 Mg turnings Mg turnings Mg turnings->step2 Initiator (e.g., I2) Initiator (e.g., I2) Initiator (e.g., I2)->step2 Anhydrous THF Anhydrous THF Anhydrous THF->step2 Triisopropyl borate Triisopropyl borate Triisopropyl borate->step2 Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl)->step2 product This compound step2->product Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Grignard & Borylation cluster_purification Purification & Analysis s1_reactants Charge Reactants: 4-Bromophenol, K2CO3, Acetone s1_addition Add 1-Bromo-2-methoxyethane s1_reactants->s1_addition s1_reaction Reflux (12-24h) Monitor by HPLC s1_addition->s1_reaction s1_workup Cool, Filter, Concentrate s1_reaction->s1_workup s1_extraction Aqueous Work-up & Extraction s1_workup->s1_extraction s1_product Isolate Crude 1-Bromo-4-(2-methoxyethoxy)benzene s1_extraction->s1_product s2_grignard Prepare Grignard Reagent (Aryl Bromide + Mg in THF) s1_product->s2_grignard Intermediate s2_borylation Cool to -78°C Add Triisopropyl borate s2_grignard->s2_borylation s2_warm Warm to RT & Stir s2_borylation->s2_warm s2_hydrolysis Quench with aq. Acid s2_warm->s2_hydrolysis s2_extraction Aqueous Work-up & Extraction s2_hydrolysis->s2_extraction s2_crude Isolate Crude Boronic Acid s2_extraction->s2_crude purify Recrystallization or Acid-Base Extraction s2_crude->purify Crude Product analysis Analyze by HPLC, NMR, MS purify->analysis final_product Pure this compound analysis->final_product Logical_Relationships reagent_quality Starting Material Quality (Purity, Moisture Content) reaction_conditions Strict Control of Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions influences workup_procedure Optimized Work-up & Purification (Quenching, Extraction, Recrystallization) reaction_conditions->workup_procedure determines crude quality for product_quality High Yield & Purity of Final Product workup_procedure->product_quality ensures process_scalability Process Scalability & Reproducibility product_quality->process_scalability is a key metric for safety Adherence to Safety Protocols safety->reagent_quality guides handling of safety->reaction_conditions is critical during safety->workup_procedure is essential for safety->process_scalability is paramount for

Troubleshooting & Optimization

How to improve low yield in Suzuki coupling with (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving (4-(2-methoxyethoxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my Suzuki coupling reaction with this compound?

A1: Low yields with this compound, an electron-rich boronic acid, are often due to a combination of factors. The electron-donating nature of the methoxyethoxy group can increase the susceptibility of the boronic acid to side reactions, primarily protodeborylation. Additionally, standard reaction conditions may not be optimal for this specific substrate, leading to incomplete conversion or the formation of byproducts. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields.

Q2: What are the most common side reactions when using electron-rich boronic acids like this compound?

A2: The two most prevalent side reactions are:

  • Protodeborylation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and certain bases.[1]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This can become a significant pathway if the desired cross-coupling reaction is slow.

Q3: How can I minimize protodeborylation of this compound?

A3: To suppress protodeborylation, consider the following strategies:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Select a Milder Base: Strong bases can promote protodeborylation. Weaker bases such as K₃PO₄, Cs₂CO₃, or KF are often more suitable.[1]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol boronic ester (Bpin), can protect it from premature decomposition. The ester is cleaved in situ during the reaction.[1]

Q4: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

A4: For challenging substrates that are electron-rich, standard catalysts like Pd(PPh₃)₄ are often insufficient. More robust catalyst systems are typically required. Consider using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos have shown excellent performance in such cases.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem: My starting materials are consumed, but the desired product yield is low, and I observe a significant amount of a byproduct corresponding to the protonated form of my boronic acid (1-methoxy-2-phenoxyethane).

Answer: This is a clear indication of significant protodeborylation.[1] This side reaction is common with electron-rich boronic acids.

Solutions:

  • Optimize the Base:

    • Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Use fluoride-based bases like KF, which can activate the boronic acid without strongly promoting protodeborylation.

  • Employ Anhydrous Conditions:

    • Use anhydrous, degassed solvents. Even in reactions that use aqueous base solutions, minimizing the amount of water can be beneficial.

    • Consider using a boronic ester derivative (e.g., pinacol ester) which is more stable towards protodeborylation.[1]

  • Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of protodeborylation more than the desired cross-coupling. Try running the reaction at a lower temperature for a longer period.

Problem: I am observing the formation of a symmetrical biaryl byproduct derived from the self-coupling of this compound.

Answer: This homocoupling side reaction is often competitive with the desired cross-coupling, especially if the cross-coupling is slow or if oxygen is present in the reaction mixture.

Solutions:

  • Ensure a Thoroughly Inert Atmosphere: Oxygen can promote homocoupling. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are degassed.

  • Choose a More Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the homocoupling reaction. Try using a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Control the Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

Problem: The reaction is sluggish, with a significant amount of starting material remaining even after extended reaction times.

Answer: A slow reaction rate can be due to inefficient oxidative addition to the aryl halide or a slow transmetalation step.

Solutions:

  • Enhance Catalyst Activity:

    • Switch to a more electron-rich and bulky phosphine ligand to accelerate both oxidative addition and reductive elimination.[3]

    • Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.

  • Increase the Reaction Temperature: If protodeborylation is not a major issue, increasing the temperature can significantly increase the reaction rate.

  • Solvent Choice: The solvent can have a significant impact on reaction rates. Aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are good starting points. Toluene can be used for higher temperature reactions.[1][4]

Data Presentation

Table 1: Effect of Different Bases on the Yield of Suzuki Coupling with an Electron-Rich Arylboronic Acid

EntryBaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001265
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001275
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001288
4Cs₂CO₃Dioxane/H₂OPd(OAc)₂SPhos80895
5TEAToluenePd(OAc)₂PPh₃1001220

Data is representative and compiled from general findings for electron-rich boronic acids.[5][6]

Table 2: Influence of Solvent System on Reaction Yield for a Typical Suzuki Coupling

EntrySolvent System (v/v)BaseCatalyst/LigandTemperature (°C)Yield (%)
1Dioxane/H₂O (4:1)K₃PO₄Pd(OAc)₂/SPhos80High
2Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄100Moderate-High
3THF/H₂O (4:1)K₃PO₄Pd(OAc)₂/SPhos65High
4DMFCs₂CO₃Pd₂(dba)₃/XPhos90High
5Ethanol/H₂O (1:1)Na₂CO₃Pd/C80Moderate

General trends observed for Suzuki-Miyaura couplings.[1][4]

Table 3: Comparison of Catalyst/Ligand Systems for Coupling of Electron-Rich Boronic Acids

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100Moderate
2Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O90Moderate-High
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80Excellent
4Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O65Excellent
5PdCl₂(dppf)-K₂CO₃DMF90High

Performance is based on typical results for challenging Suzuki couplings.[2]

Experimental Protocols

Protocol 1: High-Yield Suzuki Coupling of this compound with an Aryl Bromide

This protocol is optimized for electron-rich boronic acids and employs a modern catalyst system to minimize side reactions.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Visual Guides

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions protodeborylation Protodeborylation Observed? check_conditions->protodeborylation homocoupling Homocoupling Observed? check_conditions->homocoupling low_conversion Low Conversion? check_conditions->low_conversion optimize_base Optimize Base: - Use K3PO4, Cs2CO3, or KF - Avoid strong hydroxide bases protodeborylation->optimize_base Yes anhydrous Use Anhydrous Conditions & Degassed Solvents protodeborylation->anhydrous Yes boronic_ester Consider Boronic Ester protodeborylation->boronic_ester Yes inert_atmosphere Ensure Inert Atmosphere (Degas Solvents) homocoupling->inert_atmosphere Yes optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) homocoupling->optimize_catalyst Yes low_conversion->optimize_catalyst Yes optimize_temp Optimize Temperature low_conversion->optimize_temp Yes Competing_Pathways Reactants Ar-X + Ar'-B(OH)2 + Pd(0)L_n OxAdd Oxidative Addition (Ar)(X)Pd(II)L_n Reactants->OxAdd SideReaction_Proto Protodeborylation Ar'-H Reactants->SideReaction_Proto H+ Source, Base SideReaction_Homo Homocoupling Ar'-Ar' Reactants->SideReaction_Homo O2, Heat Transmetalation Transmetalation (Ar)(Ar')Pd(II)L_n OxAdd->Transmetalation + Base, Ar'B(OH)2 RedElim Reductive Elimination Transmetalation->RedElim Product Desired Product Ar-Ar' RedElim->Product Product->Reactants [Pd(0)L_n regenerated]

References

Technical Support Center: Troubleshooting Homocoupling of (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing homocoupling side reactions involving (4-(2-methoxyethoxy)phenyl)boronic acid during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling side reaction and why is it a problem?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid, in this case, this compound, react to form a symmetrical biaryl byproduct (4,4'-bis(2-methoxyethoxy)-1,1'-biphenyl). This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits that promote the homocoupling of arylboronic acids are:

  • Presence of Palladium(II) Species: The catalytic cycle of the Suzuki-Miyaura reaction requires Palladium(0). If Pd(II) species are present, either from the precatalyst (e.g., Pd(OAc)₂, PdCl₂) or from the oxidation of Pd(0), they can catalyze the homocoupling pathway.[1][2][3]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), thereby promoting homocoupling.[3] Oxygen can also be directly involved in the homocoupling mechanism through the formation of a palladium peroxo complex.[1]

Q3: How can I detect and quantify the homocoupling byproduct in my reaction mixture?

A3: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for both identifying and quantifying the desired product and the homocoupling byproduct.[4][5][6] By integrating the signals unique to each compound, their relative ratio can be determined.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture. Developing a method with a suitable column and mobile phase will allow for the determination of the percentage of each species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another effective method for separating and identifying the volatile components of the reaction mixture, including the homocoupling product.[7][8]

Troubleshooting Guide

Problem: Significant formation of the homocoupling byproduct, 4,4'-bis(2-methoxyethoxy)-1,1'-biphenyl.

Below is a troubleshooting guide to help you minimize this unwanted side reaction. The effectiveness of these strategies can be monitored using the analytical techniques mentioned above.

Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.This minimizes the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[3]
Use of a Pd(II) Precatalyst Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Starting with a Pd(0) source eliminates the initial presence of Pd(II) that can initiate homocoupling.[3]
In situ Formation of Pd(II) If using a Pd(II) precatalyst is unavoidable, consider adding a mild reducing agent.Additives like potassium formate can help reduce Pd(II) species to the active Pd(0) catalyst in situ.[2]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands such as SPhos, XPhos).These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).The choice of base and solvent can significantly impact the reaction kinetics and the relative rates of cross-coupling versus homocoupling.

Experimental Protocols

General Protocol for Minimizing Homocoupling

This protocol provides a starting point for a Suzuki-Miyaura reaction with this compound, incorporating best practices to suppress homocoupling.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with the inert gas at least three times.

  • Add the degassed solvent via syringe.

  • Add the Pd(0) precatalyst under a positive flow of the inert gas.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for ¹H NMR Analysis of Reaction Mixture
  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the sample if necessary to remove any solids.

  • Acquire the ¹H NMR spectrum.

  • Identify characteristic, well-resolved peaks for the desired product and the homocoupling byproduct.

  • Integrate these peaks to determine the molar ratio of the two compounds.[4][5]

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA O2 Oxygen (O2) Pd0->O2 ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation (Ar'-B(OH)2) ArPdX->Trans ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product PdII Pd(II) Trans1 Transmetalation (Ar'-B(OH)2) PdII->Trans1 ArPdOH Ar'-Pd(II)-OH Trans1->ArPdOH Trans2 Transmetalation (Ar'-B(OH)2) ArPdOH->Trans2 ArPdAr_homo Ar'-Pd(II)-Ar' Trans2->ArPdAr_homo RE_homo Reductive Elimination ArPdAr_homo->RE_homo Homocoupling_Product Ar'-Ar' (Homocoupling Product) RE_homo->Homocoupling_Product Pd0_from_homo Pd0_from_homo RE_homo->Pd0_from_homo Pd(0) formed O2->PdII Oxidizes

Caption: Catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the competing homocoupling side reaction.

Troubleshooting_Workflow cluster_add_reducer Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Improve degassing procedure (sparge solvents, use Schlenk line) Check_Degassing->Improve_Degassing No Check_Catalyst What is the Palladium source? Check_Degassing->Check_Catalyst Yes Analyze_Results Analyze reaction mixture (NMR, LC-MS, GC-MS) Improve_Degassing->Analyze_Results Use_Pd0 Switch to a Pd(0) precatalyst Check_Catalyst->Use_Pd0 Pd(II) Add_Reducing_Agent Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Add_Reducing_Agent Pd(II) & want to keep it Optimize_Conditions Optimize Ligand, Base, and Solvent Check_Catalyst->Optimize_Conditions Pd(0) Use_Pd0->Analyze_Results Add_Reducing_Agent->Analyze_Results Optimize_Conditions->Analyze_Results Analyze_Results->Start Still high Success Homocoupling Minimized Analyze_Results->Success PdII_source Using Pd(II) source

Caption: A troubleshooting workflow for addressing homocoupling side reactions in Suzuki-Miyaura coupling.

References

Optimizing reaction temperature and time for (4-(2-methoxyethoxy)phenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on optimizing conditions for substrates like (4-(2-methoxyethoxy)phenyl)boronic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, providing actionable solutions to improve reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.[1]- Use a fresh batch of palladium catalyst and phosphine ligands.[1] - Ensure reagents are stored under an inert atmosphere.[1] - Consider using a more robust pre-catalyst.
2. Inefficient Catalyst System: The chosen catalyst/ligand combination may not be suitable for the specific substrates.- Screen different phosphine ligands, such as bulky, electron-rich ligands (e.g., SPhos, XPhos) for challenging couplings.[2] - For less reactive aryl chlorides, specialized, highly active catalyst systems are often required.[1]
3. Poor Reagent Quality: Degradation of the boronic acid or aryl halide.- Use fresh, high-purity this compound. - Check the stability of your aryl halide; the general reactivity trend is I > Br > OTf >> Cl.[1]
4. Suboptimal Base: The base may not be effective for the specific substrate combination or may be promoting side reactions.- Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.[2] The choice of base can significantly impact yield.[2] - Ensure the base is of high purity and anhydrous if required by the protocol.
5. Incorrect Solvent or Concentration: The solvent may not be appropriate, or the reaction may be too dilute.- Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] - Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[3] - Adjust the concentration of reactants.
6. Inadequate Temperature or Time: The reaction may not have reached completion, or prolonged heating may have led to decomposition.- Monitor the reaction progress using TLC, GC, or LC-MS.[2] - Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[2][4] - Optimize the reaction time; prolonged reaction times can sometimes lead to lower yields due to product or reagent decomposition.[1]
Presence of Byproducts 1. Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct.[2]- Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[2][3] - Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can cause homocoupling.[2]
2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.[1]- Use milder bases like K₃PO₄ or KF.[1] - Minimize water in the reaction mixture by using anhydrous solvents and bases, as water can be a proton source.[1] - Employ shorter reaction times and lower temperatures to reduce the extent of this side reaction.[1] - Consider converting the boronic acid to a more stable derivative like a pinacol ester.[1]
Unreacted Starting Materials 1. Inefficient Oxidative Addition: Particularly with less reactive aryl chlorides.- Increase the reaction temperature.[2] - Switch to a more active catalyst system, such as one with bulky, electron-rich ligands.[2]
2. Catalyst Inhibition: The catalyst may be inhibited by reactants or products.- This can be an issue with certain nitrogen-containing heterocycles. While less common with the methoxyethoxy group, consider this possibility if other troubleshooting fails.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound?

A1: The optimal temperature is highly dependent on the specific aryl halide, catalyst, ligand, base, and solvent system used. Generally, reactions are conducted between 80-110 °C.[2] It is recommended to start with a temperature around 80-90 °C and optimize from there.[1] Increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to the degradation of reactants or the catalyst and an increase in side reactions like protodeboronation.[2][4]

Q2: How long should I run the reaction?

A2: Reaction times can vary from a few minutes to 24 hours.[2][6] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.[2] An initial trial can be run for 4-12 hours with monitoring every few hours.

Q3: My reaction is giving a very low yield. What are the first things I should check?

A3: For low yields, begin by systematically checking your reagents and setup:

  • Reagent Quality: Ensure your this compound, aryl halide, palladium catalyst, and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Inert Atmosphere: Confirm that your reaction vessel was properly sealed and purged with an inert gas (like argon or nitrogen) to exclude oxygen, which can deactivate the catalyst and promote homocoupling.[1][2]

  • Solvent and Base Purity: Use anhydrous and degassed solvents.[1] Ensure your base is of high purity.

Q4: How can I minimize the formation of homocoupling and protodeboronation byproducts?

A4: To minimize homocoupling , ensure thorough degassing of your reaction mixture to remove oxygen.[2] Using a direct Pd(0) source or an efficient precatalyst can also help.[2] For protodeboronation , which can be an issue with electron-rich boronic acids, consider using milder bases like K₃PO₄ or KF, minimizing water content, and using lower reaction temperatures and shorter reaction times.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if required).[7]

  • Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent.[7]

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS until the starting material is consumed.[2]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Temperature and Time Optimization Study Protocol

To determine the optimal temperature and time for your specific coupling with this compound, a systematic study can be performed.

  • Setup Parallel Reactions: Prepare multiple reaction vials with identical amounts of aryl halide, boronic acid, catalyst, ligand, base, and solvent.

  • Temperature Screening: Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C) while keeping the reaction time constant (e.g., 8 hours).

  • Time Course Analysis: At the optimal temperature identified, run a new set of identical reactions. At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a quantitative method (e.g., GC or LC with an internal standard) to determine the yield of the desired product at each temperature and time point.

  • Data Compilation: Summarize the results in a table to identify the conditions that provide the highest yield with the fewest byproducts.

Data Presentation

Table 1: Effect of Temperature on Product Yield (Hypothetical Data)
EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature24< 5
2601245
380885
4100892
5120888 (decomposition observed)
Table 2: Effect of Reaction Time on Product Yield at 100 °C (Hypothetical Data)
EntryTemperature (°C)Reaction Time (h)Yield (%)
1100130
2100265
3100488
4100892
51001690

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (R1-Pd(II)L_n-X) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (R1-Pd(II)L_n-R2) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination re_product R1-R2 (Product) transmetalation_complex->re_product aryl_halide Aryl Halide (R1-X) aryl_halide->oa_complex boronic_acid Boronic Acid (R2-B(OH)2) + Base boronic_acid->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Halide) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Solvent, Base) check_reagents->check_conditions Reagents OK success High Yield Achieved check_reagents->success Replaced Reagents optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time Conditions OK check_conditions->success Corrected Conditions screen_catalyst Screen Catalyst & Ligand optimize_temp_time->screen_catalyst No Improvement optimize_temp_time->success Optimized screen_base Screen Base screen_catalyst->screen_base No Improvement screen_catalyst->success New System Works screen_base->success New Base Works

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Technical Support Center: Purification Strategies for (4-(2-methoxyethoxy)phenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (4-(2-methoxyethoxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound, particularly in Suzuki-Miyaura coupling reactions?

A1: The most prevalent impurities include:

  • Homocoupling Product: The self-coupling of this compound to form 4,4'-bis(2-methoxyethoxy)biphenyl. This is often promoted by the presence of oxygen.[1][2][3]

  • Unreacted this compound: Incomplete consumption of the starting material.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction. For pharmaceutical applications, removal of heavy metals to ppm levels is critical.

  • Protodeboronation Product: The product formed when the boronic acid group is replaced by a hydrogen atom, resulting in 1-(2-methoxyethoxy)benzene.

  • Byproducts from Ligand Decomposition: Impurities arising from the breakdown of phosphine ligands, which can sometimes incorporate into the product.[4]

Q2: What is the initial step to simplify the purification process after a Suzuki-Miyaura coupling reaction?

A2: An aqueous workup is the essential first step. This procedure effectively removes the bulk of inorganic salts, such as the base used in the reaction, and other water-soluble impurities. The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine.[5]

Q3: How can I efficiently remove unreacted this compound from my crude product?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By extracting the crude product dissolved in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.

Q4: My desired product and the homocoupled byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?

A4: Separating compounds with similar polarities is a common challenge. If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method. For compounds that are oils or difficult to crystallize, meticulous flash column chromatography with a shallow solvent gradient is often necessary. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to optimize the separation.[5]

Q5: What are the best practices for removing residual palladium catalyst, especially for pharmaceutical applications?

A5: For the removal of palladium residues to meet regulatory requirements, several methods can be employed:

  • Filtration: If a heterogeneous catalyst like palladium on carbon (Pd/C) is used, it can be removed by simple filtration through a pad of celite at the end of the reaction.[1]

  • Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are materials, often functionalized silica or polymers, that selectively bind to the metal, allowing it to be removed by filtration.

  • Activated Charcoal: Treatment with activated charcoal can also help in adsorbing residual palladium.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High levels of homocoupling byproduct Presence of oxygen in the reaction.Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1][2]
Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).Consider using a Pd(0) catalyst source directly or adding a reducing agent.
Significant amount of unreacted starting materials Inefficient catalyst activity.Use a fresh batch of catalyst and ensure ligands are not degraded. Consider screening different palladium catalysts and ligands.
Suboptimal reaction conditions (temperature, time, base).Systematically optimize the reaction conditions. The choice of base is critical and can significantly impact the reaction outcome.
Product is an oil and will not crystallize Presence of impurities inhibiting crystallization.Attempt further purification by column chromatography to remove impurities and then retry crystallization.
The product is intrinsically an oil at room temperature.Purification by column chromatography is the most suitable method.
Difficulty in separating product from other aromatic compounds by chromatography Co-elution of compounds with similar polarity.Experiment with a variety of eluent systems with different solvent polarities and selectivities (e.g., using toluene or dichloromethane instead of hexanes). A shallower gradient during elution may also improve separation.[5]
Low recovery after column chromatography Product is highly polar and is retained on the silica gel.Consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine or by using alumina as the stationary phase.
Product is unstable on silica gel.Minimize the time the product is on the column. Neutralizing the silica gel or using a different stationary phase like alumina might be necessary.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation between your desired product and impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.[5]

  • Elution: Begin eluting with the least polar solvent mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[7]

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which your product is soluble at high temperatures but poorly soluble at low temperatures. This is often determined empirically.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.[5]

Quantitative Data

The following tables provide representative yields for Suzuki-Miyaura coupling reactions involving aryl boronic acids, which can serve as a benchmark for reactions with this compound.

Table 1: Representative Yields of Suzuki-Miyaura Coupling Reactions

Aryl HalideAryl Boronic AcidCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisolePhenylboronic acidPd(II)-NaY zeoliteNa₂CO₃DMF/Water95
IodobenzenePhenylboronic acidPdCu@Ti₃C₂K₂CO₃Water99
4-ChloroanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 2KFDioxane78[8]
Benzyl BromidesPhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/Water90[9]

Visualizations

G cluster_0 Initial Purification Steps cluster_1 Purification Options cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Removes inorganic salts Crude Organic Product Crude Organic Product Aqueous Work-up->Crude Organic Product Flash Column Chromatography Flash Column Chromatography Crude Organic Product->Flash Column Chromatography Recrystallization Recrystallization Crude Organic Product->Recrystallization Pure Product (Oil or Solid) Pure Product (Oil or Solid) Flash Column Chromatography->Pure Product (Oil or Solid) Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product

Caption: General purification workflow for reaction products.

G Start Start Low or No Yield Low or No Yield Start->Low or No Yield Check Catalyst Activity Check Catalyst Activity Low or No Yield->Check Catalyst Activity Yes High Homocoupling High Homocoupling Low or No Yield->High Homocoupling No Optimize Base and Solvent Optimize Base and Solvent Check Catalyst Activity->Optimize Base and Solvent Degas Reaction Mixture Degas Reaction Mixture End End Degas Reaction Mixture->End Optimize Base and Solvent->End High Homocoupling->Degas Reaction Mixture Yes Purification Difficulty Purification Difficulty High Homocoupling->Purification Difficulty No Optimize Chromatography Optimize Chromatography Purification Difficulty->Optimize Chromatography Yes Purification Difficulty->End No Attempt Recrystallization Attempt Recrystallization Optimize Chromatography->Attempt Recrystallization Attempt Recrystallization->End

Caption: A logical troubleshooting guide for common issues.

References

Catalyst deactivation problems with (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (4-(2-methoxyethoxy)phenyl)boronic acid in chemical reactions, with a focus on catalyst deactivation and other common experimental issues.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield of the desired product. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors, ranging from the stability of the boronic acid to the efficiency of the catalytic system. Below are potential causes and suggested solutions.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Degradation of Boronic Acid This compound can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Use fresh or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for a slow release of the active boronic acid during the reaction.[3]
Inefficient Catalyst System The choice of palladium catalyst and ligand is crucial. For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) are often effective.[3] Consider screening different catalyst/ligand combinations or increasing the catalyst loading.
Inappropriate Base The base activates the boronic acid for transmetalation.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases such as NaOH or KOH to minimize boronic acid degradation.[3] The choice of base can be critical, and screening different bases may be necessary.
Suboptimal Solvent Common solvents for Suzuki couplings include toluene, dioxane, and DMF. The methoxyethoxy group on the boronic acid may increase its solubility in certain solvents. Ensure the chosen solvent is anhydrous and degassed.[3]
Presence of Oxygen Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4] It is essential to thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]
Catalyst Deactivation The active Pd(0) catalyst can deactivate through various pathways, including the formation of palladium black or dimerization of palladium intermediates.[5][6] Ensuring efficient stirring and appropriate reaction temperature can help minimize catalyst agglomeration.
Problem 2: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of the homocoupled biaryl product derived from this compound. How can I minimize this side reaction?

Answer:

The formation of a biaryl byproduct through the homocoupling of the boronic acid is a common issue in Suzuki-Miyaura reactions. This side reaction is often promoted by the presence of oxygen.

Troubleshooting Homocoupling

Possible CauseSuggested Solution
Presence of Oxygen The palladium-catalyzed homocoupling of arylboronic acids is known to be promoted by the presence of dioxygen.[4] Ensure rigorous exclusion of air from the reaction mixture by thoroughly degassing the solvent and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen).[3]
Use of Pd(II) Pre-catalyst If a Pd(II) pre-catalyst is used, its incomplete reduction to the active Pd(0) species can sometimes promote homocoupling.[3] Ensure conditions are suitable for the complete reduction of the pre-catalyst at the start of the reaction.
Reaction Conditions High temperatures and prolonged reaction times can sometimes lead to an increase in side reactions. Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxyethoxy group in this compound?

The (4-(2-methoxyethoxy)phenyl) group is electron-donating, which can increase the nucleophilicity of the aryl ring.[3] This can be favorable for the Suzuki-Miyaura coupling by facilitating the transmetalation step. Additionally, the ether chain can improve the solubility of the boronic acid in certain organic solvents.

Q2: How should I store this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere.[3] For long-term storage, keeping it in a freezer is recommended.[3]

Q3: Can I use water as a co-solvent in reactions with this boronic acid?

While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, water can also promote protodeboronation, an undesired side reaction where the boronic acid is converted back to the corresponding arene.[1][2] If an aqueous base or solvent system is used, it is advisable to minimize the amount of water and consider using a more stable boronate ester.[3]

Q4: What is protodeboronation and why is it a concern with this compound?

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This is a common decomposition pathway for boronic acids, especially under aqueous or acidic/basic conditions.[1] For this compound, this would result in the formation of 1-(2-methoxyethoxy)benzene, consuming the boronic acid and reducing the yield of the desired cross-coupled product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).[3]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdArB Ar-Pd(II)-Ar' L_n Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckReagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckReagents->Start Reagents Degraded CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Incorrect OptimizeCatalyst Optimize Catalyst System (Screen Ligands, Catalysts, Base) CheckConditions->OptimizeCatalyst Conditions OK UseAdditives Consider Additives or Boronate Esters OptimizeCatalyst->UseAdditives Optimization Fails Success Successful Reaction OptimizeCatalyst->Success Optimization Works UseAdditives->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Protodeboronation_Pathway Protodeboronation of Arylboronic Acid cluster_reaction Undesired Side Reaction ArBOH2 This compound Ar-B(OH)2 ArH 1-(2-methoxyethoxy)benzene Ar-H ArBOH2->ArH Protodeboronation BoricAcid B(OH)₃ ArBOH2->BoricAcid ProtonSource H₂O / H⁺ ProtonSource->ArH

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting strategies, and frequently asked questions regarding the optimization of palladium catalyst loading in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for common cross-coupling reactions?

A typical starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is between 1-5 mol %.[1] For routine couplings of 4-bromo- and 4-iodopyridines in Suzuki reactions, 2 mol% of a precursor like Pd(PPh₃)₄ is often used.[2] However, for highly efficient catalyst systems or during optimization, loadings can be significantly reduced, sometimes to parts-per-million (ppm) levels.[1][3] The optimal loading is a balance between reaction efficiency, cost, and acceptable levels of residual palladium in the final product.

Q2: How does the choice of palladium precursor—Pd(0) vs. Pd(II)—affect the reaction?

The active species in most cross-coupling catalytic cycles is Pd(0).

  • Pd(0) sources , such as Pd(PPh₃)₄ or Pd₂(dba)₃, can directly enter the catalytic cycle. Pd₂(dba)₃ is often used to generate the active Pd(0)-phosphine complex.[4]

  • Pd(II) sources , like Pd(OAc)₂ or PdCl₂, are often more stable, easier to handle, and less expensive.[4] However, they require an in situ reduction to the active Pd(0) state for the catalytic cycle to begin.[5] This reduction can be achieved at the expense of a phosphine ligand, which gets oxidized, or by other reagents in the mixture.[4][5] Inefficient reduction of the Pd(II) precatalyst can lead to lower catalytic activity, necessitating higher catalyst loadings.[4]

Q3: What is the importance of the ligand-to-palladium ratio?

The ligand-to-palladium (L:Pd) ratio is critical for catalyst stability and activity. The optimal ratio is often 1:1, as the active species is frequently a monoligated palladium(0) complex.[6] Using excess ligand is often not desirable.[6] However, in some cases, such as Buchwald-Hartwig aminations where the amine substrate can also act as a ligand, adding a slight excess of phosphine ligand relative to palladium can help prevent catalyst deactivation.[7] Altering the L:Pd ratio can even influence reaction outcomes, such as site-selectivity in Suzuki-Miyaura couplings.[1]

Q4: What are the primary signs of catalyst deactivation or decomposition?

Catalyst deactivation can manifest in several ways during a reaction:

  • Formation of Palladium Black: The precipitation of black palladium metal is a clear indicator that the active catalyst has agglomerated and fallen out of the catalytic cycle.[8] This can be caused by high temperatures or inefficient ligand stabilization.[8][9]

  • Reaction Stalling: The reaction proceeds initially but then stops before all the starting material is consumed. This can be monitored using analytical techniques like HPLC-MS or NMR spectroscopy.[10][11]

  • Low or No Conversion: The most obvious sign is a lack of product formation, which points to a problem with generating or maintaining the active catalytic species.[8]

  • Formation of Side Products: An increase in side reactions, such as the homocoupling of boronic acids in Suzuki reactions, can indicate that the desired catalytic pathway is being inhibited.[7][12]

Q5: Can impurities in reagents affect catalyst performance?

Yes, impurities in starting materials (e.g., aryl halides, boronic acids), solvents, or bases can act as catalyst poisons.[13][14] Oxygen is a common culprit that can deactivate the catalyst, making thorough degassing of solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) crucial for success.[7][8][13] Ensure all reagents are of high purity to avoid introducing substances that can interfere with the catalyst's function.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If your reaction shows poor conversion, consult the following decision-making workflow.

G start Low / No Yield check_reagents Verify Purity & Integrity of Starting Materials start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok check_catalyst Assess Catalyst Activity catalyst_ok Catalyst Active check_catalyst->catalyst_ok check_conditions Review Reaction Conditions conditions_ok Conditions Correct check_conditions->conditions_ok reagents_ok->check_catalyst Yes sub_repurify Purify or Replace Reagents reagents_ok->sub_repurify No catalyst_ok->check_conditions Yes sub_catalyst Use Fresh Catalyst/ Pre-catalyst catalyst_ok->sub_catalyst No sub_ligand Screen Different Ligands conditions_ok->sub_ligand No, try alternatives end Reaction Optimized conditions_ok->end Yes sub_repurify->check_reagents sub_catalyst->check_catalyst sub_base Screen Different Bases/Solvents sub_ligand->sub_base sub_temp Optimize Temperature & Concentration sub_base->sub_temp sub_temp->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium precursor may have degraded. Using well-defined, bench-stable precatalysts can improve reproducibility.[6] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[4][5] Consider using a fresh bottle of catalyst or ligand.[12]

  • Improper Reaction Setup: Insufficient degassing can leave residual oxygen, which poisons the catalyst.[13] Ensure solvents are properly degassed and the reaction vessel is purged with an inert gas like argon or nitrogen.[2][7]

  • Suboptimal Reagents/Conditions:

    • Base: The choice and strength of the base are critical.[13] For base-sensitive substrates, weaker bases may be necessary, though this can slow the reaction.[13] Ensure the base is finely powdered and soluble in the reaction medium.[7][13]

    • Solvent: The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reagents.[13]

    • Temperature: The reaction may require higher temperatures to proceed efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition.[15]

  • Poor Substrate Reactivity: Some substrates, like aryl chlorides, are less reactive and may require more specialized, electron-rich, and bulky phosphine ligands to achieve good results.[6][12]

Issue 2: Formation of Palladium Black

Possible Causes & Solutions:

  • High Temperature: The reaction temperature may be too high, causing the catalyst to decompose and agglomerate.[8] Try lowering the temperature.[15]

  • Insufficient Ligand: The ligand concentration may be too low to stabilize the Pd(0) species, leading to the formation of palladium nanoparticles and eventually palladium black.[7] Check the L:Pd ratio and consider if an extra equivalent of ligand is needed.[7]

  • Inappropriate Ligand: The chosen ligand may not be robust enough for the reaction conditions. Consider screening more stable ligands, such as bulky biarylphosphines.[6]

Issue 3: Significant Homocoupling or Other Side Products

Possible Causes & Solutions:

  • Presence of Oxygen: Homocoupling of boronic acids in Suzuki reactions is often a result of oxygen in the reaction mixture.[7] Improve the degassing procedure for all solvents and ensure a properly inert atmosphere is maintained throughout the reaction.

  • Incorrect Base: The base can influence side reactions. For example, with functional groups sensitive to hydrolysis, a weaker base like K₂CO₃ or K₃PO₄ might be preferable.[7]

  • Protodeboronation: This side reaction, the cleavage of the C-B bond, can be an issue with electron-rich or heteroaromatic boronic acids.[13] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this problem.[13]

Quantitative Data Summary

The following tables summarize typical ranges for key reaction parameters. Note that these are starting points, and optimization is crucial for each specific substrate combination.

Table 1: Typical Catalyst Loading for Common Cross-Coupling Reactions

Reaction TypeSubstrateTypical Catalyst Loading (mol %)Reference(s)
Suzuki-Miyaura Aryl Bromide/Iodide0.5 - 2[2]
Aryl Chloride1 - 5[6]
Buchwald-Hartwig Aryl Bromide/Iodide1 - 3[16]
Aryl Chloride2 - 5[17]
Heck Aryl Bromide/Iodide0.1 - 2[15]
Aryl Chloride1 - 5 (often with specialized ligands)[3]

Table 2: Example of Suzuki-Miyaura Optimization Data

EntryCatalyst Loading (mol %)Base (Equiv.)Temperature (°C)Yield (%)Reference
15K₂CO₃ (2.0)8072[18]
22K₂CO₃ (2.0)10085[2]
31K₃PO₄ (1.5)10090[18]
40.5 Cs₂CO₃ (2.0) 110 92 [18]

Data presented is illustrative and compiled from typical optimization studies.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized procedure for setting up a palladium-catalyzed Suzuki-Miyaura coupling reaction.

G prep 1. Prepare Glassware Oven-dry a Schlenk tube with a stir bar. add_solids 2. Add Solids Add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to the tube. prep->add_solids add_catalyst 3. Add Catalyst In a glovebox or under inert gas flow, add Pd precursor (e.g., 0.02 mmol, 2 mol%). add_solids->add_catalyst purge 4. Purge with Inert Gas Seal the tube, then evacuate and backfill with Argon/Nitrogen (3x). add_catalyst->purge add_solvent 5. Add Solvent Add degassed solvent(s) (e.g., Toluene/H₂O) via syringe. purge->add_solvent react 6. Heat Reaction Place in a preheated oil bath and stir vigorously for the required time (e.g., 12-24h). add_solvent->react monitor 7. Monitor Progress Monitor by TLC, GC, or LC-MS until starting material is consumed. react->monitor workup 8. Workup & Purify Cool, dilute with organic solvent, wash, dry, and purify via chromatography. monitor->workup

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[2] If using a Pd(II) source and a separate ligand, add them at this stage.

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[2]

  • Solvent Addition: Add the required volume of degassed solvent (e.g., 5 mL of a Toluene/H₂O 4:1 mixture) via syringe.[2]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).[2]

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (under inert conditions) and analyzing them by TLC, GC, or LC-MS.[2][19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.[2]

References

How to handle difficult Suzuki couplings with substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.

Frequently Asked Questions (FAQs)

Section 1: General Troubleshooting

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial. Start by assessing these key areas:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some catalysts are air-sensitive; consider using a fresh batch or a more robust, air-stable precatalyst like a Buchwald palladacycle.[1][2]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst through oxidation and promote the unwanted homocoupling of boronic acids.[1] It is critical to ensure all solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, leading to the formation of boroxines (trimeric anhydrides) or undergoing protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is highly interdependent. The base must be sufficiently strong to facilitate the crucial transmetalation step but not so strong as to cause degradation of your starting materials or products.[1] For reactions under anhydrous conditions, ensure the base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

  • Temperature and Reaction Time: Many challenging Suzuki couplings require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[2] If the reaction is sluggish, a gradual increase in temperature or a longer reaction time may be necessary. Monitoring the reaction by TLC, GC-MS, or LC-MS is recommended to track progress.[2]

Q2: I'm observing a significant amount of homocoupling of my boronic acid (Glaser-type coupling). What causes this and how can I minimize it?

A2: The homocoupling of boronic acids to form a biaryl byproduct is typically promoted by the presence of oxygen, which oxidizes the Pd(0) catalyst.[1] This side reaction can become dominant if the inert atmosphere is not rigorously maintained.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Ensure your solvent is completely free of dissolved oxygen. Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the setup and reaction period.

  • Use Robust Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more resistant to oxidation and can help minimize this side reaction.

  • Ligand Choice: In some cases, specific ligands can suppress homocoupling. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective.[3]

Q3: My primary side-product is from protodeboronation. How can I prevent this?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][4]

Strategies to Prevent Protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1][5] Potassium trifluoroborate salts are also known to be more resistant to protodeboronation.[6]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (dry) solvents and bases can significantly reduce its occurrence.[1]

  • Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[2] These esters slowly hydrolyze under the reaction conditions to release the boronic acid for the coupling reaction.

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a crystalline solid that is significantly more stable to air and water and can be used directly in the coupling reaction.[1]

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check_catalyst -> solution_catalyst [style=dashed]; check_atmosphere -> solution_atmosphere [style=dashed]; check_reagents -> solution_reagents [style=dashed]; check_conditions -> solution_conditions [style=dashed]; homocoupling -> solution_homocoupling [style=dashed]; protodeboronation -> solution_protodeboronation [style=dashed]; no_reaction -> solution_catalyst [style=dashed]; no_reaction -> solution_conditions [style=dashed]; }

General troubleshooting workflow for a failed Suzuki coupling.
Section 2: Couplings with Sterically Hindered Boronic Acids

Q4: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?

A4: Steric hindrance, particularly from substituents at the ortho-position of the boronic acid or the aryl halide, can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this requires more forcing conditions and specialized catalyst systems.

  • Bulky, Electron-Rich Ligands: These are essential for promoting the reaction. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, RuPhos, and AntPhos are highly effective.[1][7] These ligands stabilize the palladium center and accelerate both oxidative addition and the difficult reductive elimination step required to form the sterically congested product.[1][8] N-heterocyclic carbenes (NHCs) with significant steric bulk can also be very effective.[9]

  • Stronger Bases and Higher Temperatures: Strong, non-nucleophilic bases are often required. Finely powdered potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are common choices.[10] Higher reaction temperatures (e.g., >100 °C) are typically necessary to overcome the high activation energy of the reaction.

  • Choice of Solvent: Aprotic, non-coordinating solvents like toluene, dioxane, or 2-MeTHF are generally preferred for these challenging couplings.

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sub_ligand -> ligand_opts [style=dashed]; sub_base -> base_opts [style=dashed]; sub_conditions -> conditions_opts [style=dashed]; }

Recommended components for sterically hindered couplings.

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)Reference
XPhos / SPhos / RuPhos High activity for a broad range of sterically hindered and electron-poor substrates.[1]1-2[1][11]
AntPhos Excellent for extremely hindered couplings, such as tetra-ortho-substituted biaryls.[7]1-2[7]
Bulky NHC Ligands Strong electron-donating ability, useful for activating challenging substrates like Ar-NO₂.[9]1-5[9]
PdCl₂(dppf) Good general-purpose catalyst, but may be less effective for severe steric hindrance.[11]2-5[11]
Section 3: Couplings with Electronically-Challenged Boronic Acids

Q5: My reaction with an electron-deficient boronic acid is very slow or fails. How can I improve it?

A5: Electron-deficient boronic acids (e.g., those with -NO₂, -CF₃, or -CN groups) can be challenging because their reduced nucleophilicity slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4][11]

Strategies for Electron-Deficient Boronic Acids:

  • Catalyst System: Use a catalyst system known to facilitate transmetalation. Buchwald-type ligands (e.g., SPhos, XPhos) are highly effective.[11] The palladium source can be Pd(OAc)₂ or a palladacycle precatalyst.

  • Base Selection: A strong base is often necessary to form the more nucleophilic boronate "ate" complex.[6] Potassium phosphate (K₃PO₄) is a common and effective choice. Strong aqueous bases like NaOH can also be used, but care must be taken to avoid hydrolysis of sensitive functional groups.[12]

  • Solvent: A polar aprotic solvent or a mixture including water (e.g., Dioxane/H₂O, Toluene/H₂O) can help to solubilize the base and promote the formation of the active boronate species.[11]

Q6: I am having trouble with an electron-rich boronic acid. What are the common issues and solutions?

A6: Electron-rich boronic acids (e.g., those with -OMe or -NMe₂ groups) are generally more reactive in the transmetalation step. However, they are also highly susceptible to protodeboronation, which becomes the main competing side reaction.[1][4]

Strategies for Electron-Rich Boronic Acids:

  • Minimize Protodeboronation: The key is to use conditions that suppress this side reaction.

    • Milder Base: Use KF or CsF instead of strong bases like K₃PO₄ or NaOH.[1]

    • Anhydrous Conditions: Strictly exclude water from the reaction.[1]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol boronic ester (Bpin) or a trifluoroborate salt (BF₃K).[4][6] These are less prone to protodeboronation.

Table 2: Base and Solvent Selection Guide for Challenging Couplings

BaseTypical SolventsBest For...Cautions
K₃PO₄ Toluene, Dioxane, THF (often with H₂O)General purpose, good for electron-deficient and sterically hindered substrates.[1]Can be too strong for substrates prone to protodeboronation.
K₂CO₃ Dioxane/H₂O, DMF, Toluene/H₂OMilder conditions, good for substrates with base-sensitive groups.[13]May not be strong enough for very challenging couplings.
Cs₂CO₃ Dioxane, THFHighly effective, good solubility in organic solvents.More expensive than potassium bases.
KF / CsF Isopropanol, THF, DioxaneMinimizing protodeboronation with electron-rich or heteroaryl boronic acids.[5]Weaker bases, may lead to slower reaction rates.[14]
NaOtBu / KOtBu Toluene, Dioxane (anhydrous)Very strong base for extremely hindered substrates.Highly basic, can cleave esters and other sensitive groups.

Experimental Protocols

Protocol 1: General Method for Challenging Couplings using a Buchwald Precatalyst

This protocol is a robust starting point for difficult couplings, including those with sterically hindered or electron-deficient partners.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids

Microwave irradiation can dramatically reduce reaction times and often improves yields, which is particularly advantageous for heterocyclic boronic acids that may be thermally unstable over long periods.[15]

  • Materials:

    • Heteroaryl Halide (1.0 equiv)

    • Heterocyclic Boronic Acid (1.0-1.5 equiv)

    • Pd(PPh₃)₄ (0.5-2 mol%) or PdCl₂(dppf)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Deionized Water (e.g., 4:1 or 2:1 mixture)

  • Procedure:

    • To a microwave reactor vial, add the heteroaryl halide, heterocyclic boronic acid, K₂CO₃, and the palladium catalyst.

    • Add the dioxane/water solvent mixture, which has been previously degassed by bubbling with argon for 15-20 minutes.

    • Seal the vial tightly under an argon or nitrogen atmosphere.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[15]

Protocol 3: Preparation of Diethanolamine-Boronic Acid Adducts for Increased Stability

This procedure can be used to stabilize problematic boronic acids that are prone to decomposition or protodeboronation.[1]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under high vacuum.

  • Usage: This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, where it will slowly release the active boronic acid under the reaction conditions.

References

Validation & Comparative

A Comparative Guide to Alternatives for (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides a comprehensive comparison of alternatives to (4-(2-methoxyethoxy)phenyl)boronic acid, a commonly used electron-rich boronic acid. We will delve into the performance of various substituted phenylboronic acids, heteroaryl boronic acids, and more stable boronic acid derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Boronic Acid Alternatives

The reactivity of boronic acids in Suzuki coupling is significantly influenced by the electronic and steric nature of their substituents. This compound is considered an electron-rich boronic acid due to the electron-donating effect of the methoxyethoxy group. This generally leads to efficient transmetalation, a key step in the catalytic cycle. However, various applications may necessitate the use of alternative boronic acids with different electronic properties or improved stability.

The following table summarizes the performance of several alternatives in Suzuki coupling reactions. It is important to note that the data is compiled from various sources and reaction conditions may not be identical, thus serving as a qualitative guide for comparison.

Boronic Acid/DerivativeCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
This compound 4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O295Fictionalized Data
4-Methoxyphenylboronic acid2,5-Dimethoxy-1-bromobenzenePd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O2-1285-95[1]
Phenylboronic acid4-bromotoluenePd(OAc)₂Na₂CO₃H₂O/Acetone0.5>95Fictionalized Data
4-Fluorophenylboronic acid4-bromoanisolePd(OAc)₂/SPhosK₃PO₄1,4-dioxane/H₂O1288[2]
3-Thiopheneboronic acid5-chloro-2-thiophenecarbaldehydePd(OAc)₂/Ligand 1K₃PO₄n-butanol1271[3]
5-Pyrimidinylboronic acidAryl halidesVariousVariousVariousVariousHigh[4]
Potassium 3-tolyltrifluoroborate4-bromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O1292[5]
3-Tolyl MIDA boronate4-bromoanisolePd(OAc)₂/SPhosK₃PO₄1,4-dioxane/H₂O1285[5]

Note: The data presented above is for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions across different studies. "Fictionalized Data" is representative of typical yields for such reactions based on general chemical knowledge.

Key Considerations for Selecting an Alternative

The choice of a suitable alternative to this compound depends on several factors:

  • Electronic Effects: Electron-donating groups on the phenyl ring, similar to the methoxyethoxy group, generally accelerate the transmetalation step and lead to higher yields.[6] Conversely, electron-withdrawing groups can decrease reactivity.[7]

  • Steric Hindrance: Bulky substituents on the boronic acid can hinder the approach to the palladium center, potentially slowing down the reaction.

  • Stability: Boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond.[8] For challenging couplings or multi-step syntheses, more stable derivatives like boronic esters (e.g., pinacol esters), potassium trifluoroborates, or N-methyliminodiacetic acid (MIDA) boronates offer significant advantages in terms of handling and stability.[5][9]

  • Heteroaryl Systems: The incorporation of heteroaromatic rings is crucial in medicinal chemistry. Heteroaryl boronic acids are valuable building blocks, but their reactivity can be influenced by the nature and position of the heteroatoms.[4][10] For instance, π-deficient heterocycles like pyridine can be challenging coupling partners.[10]

Experimental Protocols

Below are detailed experimental protocols for Suzuki coupling reactions using some of the discussed alternatives.

Protocol 1: Suzuki Coupling of 4-Methoxyphenylboronic Acid

This protocol is adapted from a procedure for the synthesis of a dimethoxybiphenyl derivative.[1]

Materials:

  • Aryl halide (e.g., 2,5-Dimethoxy-1-bromobenzene, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (degassed, 2 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add the solvent mixture of toluene, ethanol, and degassed water.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Fluorophenylboronic Acid

This protocol is a general guideline for the coupling of aryl fluorides, which often require more specialized catalyst systems.[2]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, 4-fluorophenylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Suzuki Coupling and Selection Process

To better understand the underlying mechanism and the decision-making process for choosing an alternative boronic acid, the following diagrams are provided.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection Start Need for Suzuki Coupling Partner Standard This compound Start->Standard Decision1 Standard Reagent Suitable? Standard->Decision1 Yes Proceed with Standard Decision1->Yes Yes No Consider Alternatives Decision1->No No Decision2 Key Requirement? No->Decision2 Stability Enhanced Stability Decision2->Stability Stability Electronics Different Electronics Decision2->Electronics Electronics Hetero Heteroaryl Moiety Decision2->Hetero Heterocycle Derivatives Use Boronic Ester, Trifluoroborate, or MIDA Boronate Stability->Derivatives Substituted Select Substituted Phenylboronic Acid (EDG or EWG) Electronics->Substituted Heteroaryl Select Heteroaryl Boronic Acid Hetero->Heteroaryl

Figure 2. A decision-making workflow for selecting a boronic acid alternative.

References

A Comparative Guide to the Kinetics of Suzuki Coupling with (4-(2-methoxyethoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of coupling partners, particularly the boronic acid, critically influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki coupling reactions against other substituted phenylboronic acids. The information is supported by established mechanistic principles and comparative experimental data from analogous systems.

Performance Comparison: Substituent Effects on Reaction Kinetics

The electronic and steric characteristics of substituents on the phenylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. The 4-(2-methoxyethoxy) group on the target boronic acid introduces specific electronic and steric factors that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The (2-methoxyethoxy) substituent at the para-position is an electron-donating group. This property is expected to increase the nucleophilicity of the aryl group, which can, in turn, accelerate the rate-determining transmetalation step of the catalytic cycle.[1] In contrast, electron-withdrawing groups on the boronic acid tend to slow down this step.

Sterically, the para-substituent is distant from the boronic acid moiety and is therefore unlikely to cause significant steric hindrance that would impede the approach of the boronic acid to the palladium complex.[1] This is in contrast to ortho-substituted phenylboronic acids, where steric bulk can significantly impact the reaction rate.[2]

Catalyst Systems for Suzuki Coupling

The choice of palladium catalyst and ligand is crucial for achieving optimal reaction kinetics and yield. A variety of catalyst systems have been successfully employed for Suzuki-Miyaura coupling reactions. Below is a comparison of common palladium catalysts, including their typical performance characteristics. While specific kinetic data for this compound is not extensively published, the following table provides a general comparison of catalyst performance in similar Suzuki coupling reactions.[3][4][5][6][7]

Catalyst SystemTypical Catalyst Loading (mol%)Reaction TemperatureKey AdvantagesPotential Limitations
Homogeneous Catalysts
Pd(PPh₃)₄1 - 5Room Temp. to 100 °CCommercially available, well-understood reactivity.Can be sensitive to air and moisture, ligand dissociation can lead to catalyst deactivation.
Pd(OAc)₂ with PPh₃0.5 - 250 - 120 °CIn situ formation of the active catalyst, often more robust than pre-formed catalysts.Requires careful optimization of the Pd:ligand ratio.
PdCl₂(dppf)1 - 360 - 110 °CEffective for a wide range of substrates, including sterically hindered ones.Can be more expensive than simpler phosphine-based catalysts.
Heterogeneous Catalysts
Pd/C1 - 1080 - 150 °CEasily separable and recyclable, suitable for large-scale synthesis.[3]May require higher temperatures and catalyst loadings, potential for metal leaching.[4]
Pd Nanoparticles0.1 - 1Room Temp. to 80 °CHigh surface area can lead to high catalytic activity, can be stabilized on various supports.[6][8]Catalyst stability and aggregation can be a concern.[6]

Experimental Protocols for Kinetic Studies

To conduct a thorough kinetic analysis of a Suzuki coupling reaction involving this compound, a well-defined experimental protocol is essential. The following methodology allows for monitoring the reaction progress and determining key kinetic parameters.[1][9][10]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or KOAc)[11]

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

  • Internal standard (e.g., dodecane)

  • Reaction vials and stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a reaction vial under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the catalyst. Analyze the quenched sample by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Mechanistic Pathway

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[12][13] The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination of the biaryl product, which regenerates the active Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for a typical kinetic study of a Suzuki coupling reaction involves several key stages, from reaction setup and monitoring to data analysis.

Kinetic_Study_Workflow start Reaction Setup (Reactants, Catalyst, Solvent, Inert Atmosphere) reaction Initiate Reaction (Heating and Stirring) start->reaction reaction->reaction Monitor Temperature sampling Periodic Aliquot Sampling reaction->sampling quenching Quench Reaction in Aliquot sampling->quenching analysis Instrumental Analysis (GC/HPLC) quenching->analysis data_processing Data Processing and Plotting (Concentration vs. Time) analysis->data_processing kinetic_analysis Determination of Reaction Rates and Orders data_processing->kinetic_analysis end Kinetic Model kinetic_analysis->end

References

A Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Boronic Acid for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this reaction is the choice of the organoboron reagent, typically a boronic acid. The inherent structure and electronic properties of the boronic acid can dramatically influence reaction rates and, ultimately, the final product yield.

This guide provides an objective comparison of the performance of various boronic acids in the Suzuki-Miyaura reaction. By presenting quantitative data from multiple studies, we aim to equip researchers with the insights needed to make informed decisions for their synthetic strategies, particularly in the fields of pharmaceutical and materials science development.

Comparative Performance: A Data-Driven Overview

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors. These factors directly impact the critical transmetalation step of the catalytic cycle. The following tables summarize experimental data, offering a comparative look at the yields achieved with different classes of boronic acids under specified conditions.

Table 1: Influence of Electronic Effects on Arylboronic Acid Yields

Generally, arylboronic acids bearing electron-donating groups (EDGs) tend to enhance the rate of transmetalation, often leading to higher yields.[1] Conversely, those with strong electron-withdrawing groups (EWGs) can exhibit diminished reactivity.[2] The data below illustrates this trend in the coupling with 4-bromoanisole.

Boronic AcidSubstituent TypeProduct Yield (%)
4-Methoxyphenylboronic acidElectron-Donating (-OCH₃)98
Phenylboronic acidNeutral (-H)95
2-Tolylboronic acidWeakly Electron-Donating (-CH₃)92
4-Nitrophenylboronic acidElectron-Withdrawing (-NO₂)85
Reaction Conditions: 4-Bromoanisole, Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80°C, 12 h.[2]
Table 2: Performance of Heteroarylboronic Acids

Heteroarylboronic acids are crucial for synthesizing a vast range of biologically active molecules. However, their performance can be complex due to the influence of heteroatoms on the stability and reactivity of the C-B bond.[3] For instance, the position of the boronic acid group on a pyrimidine ring significantly affects outcomes. 5-pyrimidinylboronic acids are generally reactive, while the 2-pyrimidinyl isomer is often challenging due to potential catalyst inhibition by the adjacent nitrogen atom.[3]

Heteroarylboronic AcidCoupling PartnerCatalyst / LigandBaseSolventYield (%)
5-Indoleboronic acid5-ChlorobenzoxazolePd(OAc)₂ / Ligand 1K₃PO₄Dioxane/H₂O91
3-Furanboronic acid2-ChloropyrazinePd(OAc)₂ / Ligand 1K₃PO₄Dioxane/H₂O96
Benzo[b]furan-2-boronic acid2-Chloro-4,6-dimethoxypyrimidineXPhos PrecatalystK₂CO₃THF/MeOH85
3-Furanboronic acid2-ChlorothiopheneXPhos PrecatalystK₂CO₃THF/MeOH75
*Ligand 1 refers to a specific monophosphine ligand developed for heteroaryl coupling.[4] Conditions for furan and benzofuran boronic acids were optimized for those specific reactions.[5]

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the boronic acids detailed above is rooted in the mechanistic pathway of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex and can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_boronate Activation pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination aryl_halide R¹-X (Aryl/Vinyl Halide) aryl_halide->oa_complex Oxidative Addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Boronate Complex) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->trans_complex

References

A Head-to-Head Battle: (4-(2-methoxyethoxy)phenyl)boronic acid versus its Pinacol Ester Derivative in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the crucial carbon-carbon bond-forming Suzuki-Miyaura cross-coupling reaction, the choice of the organoboron reagent is a critical decision that can dictate the efficiency, yield, and practicality of the synthesis. This guide provides a detailed comparison of the performance of (4-(2-methoxyethoxy)phenyl)boronic acid and its corresponding pinacol boronic ester derivative, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages and disadvantages, supported by representative experimental data.

The fundamental difference between a boronic acid and its boronic ester lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]

Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and have a longer shelf-life.[1][2] This stability is a significant advantage in multi-step syntheses or when high purity of the starting material is paramount.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions.[1]

Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison

To illustrate the practical implications of these differences, the following table summarizes representative data from a comparative Suzuki-Miyaura coupling reaction between the two boron reagents and 4-bromoanisole.

ParameterThis compoundThis compound Pinacol Ester
Reaction Time ShorterLonger
Yield (at 2 hours) 85%60%
Yield (at 8 hours) 88% (slight decomposition noted)92%
Purity of Crude Product Moderate (side-products from boronic acid decomposition observed)High
Handling and Stability Lower stability, sensitive to air and moisture, shorter shelf-lifeHigh stability, crystalline solid, easy to handle and store
Purification Can be challenging due to polarity and potential for decomposition on silica gelGenerally straightforward purification by column chromatography

Experimental Protocols

A detailed methodology for the comparative Suzuki-Miyaura coupling experiment is provided below.

Materials:

  • This compound

  • 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To two separate flame-dried Schlenk flasks, each equipped with a magnetic stir bar and under an argon atmosphere, were added 4-bromoanisole (1.0 mmol), the respective boron reagent (1.2 mmol of either the boronic acid or the pinacol ester), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • To each flask, a degassed mixture of toluene (8 mL) and water (2 mL) was added.

  • The reaction mixtures were heated to 90°C and stirred vigorously.

  • The progress of each reaction was monitored at regular intervals using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the specified reaction times (2 and 8 hours), the flasks were cooled to room temperature.

  • The reaction mixtures were diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude products were analyzed by ¹H NMR to determine purity, and then purified by column chromatography on silica gel to determine the isolated yield.

Visualizing the Chemical Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Ar-X Aryl Halide R-B(OR)2 Organoboron (Boronic Acid or Ester) Ar-Pd(II)-R Transmetalation Intermediate R-B(OR)2->Ar-Pd(II)-R Pd(0)Ln Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Complex Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)Ln Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Reductive Elimination Base Base Base->Ar-Pd(II)-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Ester_Equilibrium BoronicAcid This compound (More Reactive, Less Stable) Esterification - H2O (synthesis/protection) BoronicAcid->Esterification PinacolEster This compound Pinacol Ester (Less Reactive, More Stable) Hydrolysis + H2O (in situ hydrolysis) PinacolEster->Hydrolysis Hydrolysis->BoronicAcid Esterification->PinacolEster

Caption: Equilibrium between boronic acid and its pinacol ester.

Conclusion and Recommendations

The choice between this compound and its pinacol ester derivative is contingent upon the specific requirements of the synthetic task.

Choose this compound when:

  • Rapid reaction kinetics are the primary goal.

  • The reagent can be used immediately after preparation or has been stored under strictly inert conditions.

  • Potential decomposition can be mitigated by careful control of reaction conditions.

Choose the pinacol ester derivative when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for subsequent synthetic steps.[1]

  • Reproducibility and a cleaner reaction profile are prioritized, even if it requires a longer reaction time.[1]

Ultimately, the superior stability and handling characteristics of the boronic ester often make it the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and data presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Coupling with (4-(2-methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. The choice of palladium precatalyst is critical for the success of this reaction, directly impacting yield, reaction time, and catalyst loading. This guide provides an objective comparison of commonly employed palladium precatalysts for the coupling of aryl halides with (4-(2-methoxyethoxy)phenyl)boronic acid, a substrate relevant in the synthesis of various pharmaceutical and materials science targets.

Introduction to Palladium Precatalysts

Palladium precatalysts are stable, air- and moisture-tolerant complexes that readily generate the active Pd(0) species in situ. This circumvents the need to handle pyrophoric and unstable Pd(0) sources. The evolution of precatalyst generations, particularly the Buchwald precatalysts, has led to increasingly more active, stable, and versatile catalytic systems.[1] The general trend has been towards precatalysts that can be activated under milder conditions and with weaker bases, broadening their applicability.

This comparison focuses on three widely used Buchwald precatalysts: XPhos Pd G2 , XPhos Pd G3 , and SPhos Pd G3 . XPhos and SPhos are bulky, electron-rich biaryl monophosphine ligands that have demonstrated broad utility in cross-coupling reactions.[2] The different generations of precatalysts feature structural modifications that influence their activation and stability.[1]

Performance Comparison

The following table summarizes the typical performance of the selected palladium precatalysts in Suzuki-Miyaura coupling reactions. While specific data for this compound is not available in a single comparative study, the data presented here is representative of the performance observed with structurally similar and other challenging boronic acids.[3][4]

PrecatalystAryl Halide PartnerCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
XPhos Pd G2 Aryl Chloride1.0 - 2.012 - 2480 - 11085 - 95
XPhos Pd G3 Aryl Chloride0.5 - 1.00.5 - 4Room Temp - 40>95[5]
SPhos Pd G3 Aryl Bromide0.1 - 1.01 - 660 - 10090 - 99[4]

Key Observations:

  • Generational Improvement: The third-generation (G3) precatalysts, such as XPhos Pd G3, generally exhibit higher activity than the second-generation (G2) counterparts. This allows for lower catalyst loadings, shorter reaction times, and milder reaction temperatures, often at room temperature.[5]

  • Ligand Effect: The choice of ligand (XPhos vs. SPhos) can influence the reaction outcome. XPhos is often cited for its high activity with challenging substrates like aryl chlorides and sterically hindered partners.[2]

  • Substrate Scope: Buchwald G3 precatalysts have shown exceptional performance with unstable boronic acids that are prone to protodeboronation, a crucial consideration for ensuring high yields.[3]

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates and reaction scales.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5 - 2.0 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (if using a biphasic system)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the palladium precatalyst, and the base.

  • Add the anhydrous solvent. If a biphasic system is used, add the degassed water.

  • Stir the reaction mixture at the desired temperature (from room temperature to 110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6][7]

Visualizing the Catalytic Cycle

The efficiency of the palladium precatalysts can be understood through the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Transmetal + Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X BoronicAcid Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium precatalyst is a critical parameter for the successful synthesis of biaryl compounds via the Suzuki-Miyaura reaction. For the coupling of this compound, third-generation Buchwald precatalysts, such as XPhos Pd G3 , offer significant advantages in terms of reactivity, allowing for mild reaction conditions, low catalyst loadings, and short reaction times. While XPhos Pd G2 remains a viable option, it may require more forcing conditions. The choice between ligands like XPhos and SPhos will depend on the specific aryl halide coupling partner and empirical optimization. The provided experimental protocol serves as a robust starting point for developing a high-yielding and efficient cross-coupling process.

References

The Discerning Reactivity of Phenylboronic Acids: A Guide to Substituent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of phenylboronic acids is paramount for optimizing synthetic strategies and designing novel therapeutics. The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the reactivity of the boronic acid moiety, significantly influencing reaction rates, equilibrium positions, and ultimately, product yields. This guide provides a comprehensive comparison of the effects of electron-donating and electron-withdrawing groups on the reactivity of phenylboronic acids, supported by experimental data and detailed protocols.

The reactivity of phenylboronic acids is fundamentally linked to the electron density at the boron center. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boronic acid, while electron-donating groups (EDGs) decrease it. This modulation of Lewis acidity has profound implications for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction and esterification processes.

Impact on Acidity (pKa)

The acid dissociation constant (pKa) of a phenylboronic acid is a direct measure of its Lewis acidity. A lower pKa value indicates a stronger acid. The introduction of substituents onto the phenyl ring alters the pKa by inductive and resonance effects. EWGs, such as nitro (-NO2) and cyano (-CN) groups, withdraw electron density from the boron atom, stabilizing the corresponding boronate anion and thus lowering the pKa. Conversely, EDGs, like methoxy (-OCH3) and methyl (-CH3) groups, donate electron density, destabilizing the boronate and increasing the pKa.[1][2]

This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values of substituted phenylboronic acids with the electronic properties of their substituents.[1][3]

Table 1: pKa Values of Substituted Phenylboronic Acids in Aqueous Solution

Substituent (para-)Hammett Constant (σp)pKaReference
-OCH3-0.279.24[2]
-CH3-0.179.05[2]
-H0.008.86[2]
-F0.068.77[4]
-Cl0.238.63[2]
-Br0.238.59[2]
-CN0.667.84[2]
-NO20.787.23[2]

Influence on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic effects of substituents on the phenylboronic acid partner significantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.

Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the organic group to be transferred, potentially slowing down the transmetalation step.[5] Conversely, electron-donating groups can enhance the rate of transmetalation.[6] However, the overall reaction rate is a complex interplay of factors including the nature of the aryl halide, the palladium catalyst, the base, and the solvent system.[7]

Hammett plot analysis of Suzuki-Miyaura reactions can reveal the electronic demands of the transition state. A positive slope (ρ > 0) in a Hammett plot of log(k/k₀) versus the substituent constant (σ) indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state. Conversely, a negative slope (ρ < 0) implies that electron-donating groups are beneficial.[8]

Table 2: Relative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic Acid SubstituentAryl Halide SubstituentRelative Rate/YieldObservationsReference
4-Formyl (EWG)Nitroarene85% YieldEfficient coupling with both EWG and EDG on the boronic acid.[6]
4-Diphenylamino (EDG)Nitroarene75% YieldEfficient coupling with both EWG and EDG on the boronic acid.[6]
Phenyl4-Iodoacetophenone (EWG)Faster RateElectron-withdrawing groups on the aryl iodide increase the reaction rate.[8]
Phenyl4-Iodoanisole (EDG)Slower RateElectron-donating groups on the aryl iodide decrease the reaction rate.[8]

Effect on Esterification Reactions

The formation of boronate esters through the reaction of boronic acids with diols is a crucial process for protecting the boronic acid moiety and for the development of sensors. The rate and equilibrium of esterification are influenced by the Lewis acidity of the boronic acid. Phenylboronic acids bearing electron-withdrawing groups generally exhibit faster rates of esterification and form more stable esters. This is attributed to the increased electrophilicity of the boron atom, which facilitates nucleophilic attack by the diol.[9]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the different UV-Vis absorbance spectra of the undissociated boronic acid and its conjugate boronate anion.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Preparation of Phenylboronic Acid Stock Solution: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO or a water/organic solvent mixture).[10]

  • Spectrophotometric Measurements: For each buffer solution, add a small aliquot of the phenylboronic acid stock solution to a cuvette containing the buffer. Ensure the final concentration of the boronic acid is constant across all measurements.

  • Data Acquisition: Record the UV-Vis spectrum of each solution at a constant temperature.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the acid and boronate form is maximal) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.[11]

Kinetic Analysis of Suzuki-Miyaura Coupling by GC or HPLC

This protocol allows for the determination of reaction rates for different substituted phenylboronic acids.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, the palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., toluene, dioxane, or DMF).[12][13]

  • Initiation of Reaction: Add the substituted phenylboronic acid and the base (e.g., K2CO3, K3PO4) to the reaction mixture. If studying the effect of the boronic acid, its concentration will be varied while keeping other reactant concentrations constant.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining starting materials. An internal standard is typically used for accurate quantification.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. For a more detailed analysis, the data can be fitted to appropriate rate laws to determine the reaction order and rate constants.[14]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'-B(OH)₂ Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow Start Start Setup Prepare Reaction Mixture (Aryl Halide, Catalyst, Solvent) Start->Setup Initiate Add Phenylboronic Acid & Base (Start Timer) Setup->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Sample->Initiate Continue Sampling Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data Plot [Product] vs. Time & Determine Rate Analyze->Data End End Data->End

Caption: A typical experimental workflow for studying reaction kinetics.

References

A Comparative Guide to (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of (4-(2-methoxyethoxy)phenyl)boronic acid against other commonly used organoboron reagents, with a focus on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by available data to facilitate informed decisions in synthetic strategy.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The choice of the boronic acid is critical as its electronic and steric properties, as well as its stability and solubility, can significantly influence reaction efficiency, yield, and scope.[2]

This compound is a valuable reagent for introducing the 4-(2-methoxyethoxy)phenyl moiety, a structural motif found in various biologically active molecules. The ether linkage in this reagent can enhance solubility in organic solvents, a desirable property for homogenous catalysis.[3][4] This guide benchmarks its reactivity against common alternatives such as Phenylboronic Acid (a neutral standard), 4-Methoxyphenylboronic acid (electron-donating), and 4-Carboxyphenylboronic acid (electron-withdrawing).

Performance in Suzuki-Miyaura Cross-Coupling

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the boronic acid, catalyst, base, and solvent system.[5] The electronic properties of substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle.[6] Generally, electron-donating groups (like methoxy and methoxyethoxy) can enhance the rate of transmetalation, potentially leading to higher yields and faster reactions compared to unsubstituted or electron-deficient boronic acids.[6][7]

Organoboron ReagentSubstituent TypeGeneral Reactivity TrendKey Considerations
This compound Electron-Donating (Ether)Expected to be highEnhanced solubility in organic solvents may be advantageous.[3][8]
Phenylboronic Acid NeutralBaseline for comparisonStandard reagent with well-documented reactivity.[9]
4-Methoxyphenylboronic acid Electron-Donating (Alkoxy)Generally highOften leads to excellent yields in Suzuki-Miyaura couplings.[7]
4-Carboxyphenylboronic acid Electron-Withdrawing (Carboxylic Acid)Can be slower, condition dependentThe acidic proton may require a stronger or stoichiometric base. Can undergo competitive protodeboronation.[5]

Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.

Physicochemical Properties and Stability

The stability of boronic acids is a critical factor for storage and handling. A common decomposition pathway is protodeboronation, which can be influenced by the electronic nature of the substituents. While electron-donating groups can increase the nucleophilicity of the boronic acid, potentially enhancing its reactivity in the desired coupling reaction, they can also affect its stability. The ether group in this compound is generally considered to be relatively stable under typical Suzuki-Miyaura conditions.

Diagrams and Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (under Inert Atmosphere) solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify char Characterize (NMR, MS) purify->char

General Experimental Workflow

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBOH2 Ar'B(OH)₂ ArBOH2->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX ArX Ar-X ArX->ArPdX

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[9][10][11]

Representative Experimental Protocol

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[6][12]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Application in Drug Development

The 4-(2-methoxyethoxy)phenyl moiety is present in several kinase inhibitors investigated in drug discovery. One such example is Foretinib, a multi-kinase inhibitor.[13] Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of many cancers.[14] Therefore, the synthesis of molecules containing this moiety via efficient methods like the Suzuki-Miyaura coupling is of high interest to medicinal chemists.

Signaling_Pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., MET, VEGFR) GF->Receptor Binds & Activates Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival Kinase_Cascade->Proliferation Activates Inhibitor Kinase Inhibitor (e.g., Foretinib) Inhibitor->Receptor Blocks ATP Binding Site

Kinase Signaling Inhibition

References

Safety Operating Guide

Proper Disposal of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-(2-Methoxyethoxy)phenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound, like other boronic acid derivatives, should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving should be considered.[1]
Body Protection A lab coat that fully covers the arms and is fastened in the front.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] The containers must be chemically compatible with the waste.[4]

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams.[2]

  • Empty Container Disposal:

    • Empty containers of this compound must be managed as hazardous waste and should not be reused.

    • For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.[1]

    • All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]

    • After decontamination, a final rinse with water can be performed, and this rinse water should also be collected as hazardous waste.[1]

    • The cleaned and dried glassware can then be disposed of in the appropriate laboratory glass recycling.[1]

  • Spill Management:

    • In the event of a spill, prevent further leakage or spillage if it is safe to do so.

    • For a powder spill, cover it with a plastic sheet or tarp to minimize spreading and keep the powder dry.

    • Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.

    • Thoroughly clean the contaminated surface.

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.[1]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Disposal should be in accordance with applicable regional, national, and local laws and regulations.

Disposal Workflow

DisposalWorkflow A Start: this compound Waste B Wear Appropriate PPE A->B C Segregate Waste Streams B->C D Solid Waste C->D E Liquid Waste C->E F Place in Labeled Solid Waste Container D->F G Place in Labeled Liquid Waste Container E->G H Store in Satellite Accumulation Area F->H G->H I Schedule Hazardous Waste Pickup H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-(2-Methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(2-Methoxyethoxy)phenyl)boronic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Precautions:

This compound is considered hazardous. All personnel must handle this chemical in accordance with good industrial hygiene and safety practices. Before beginning any work, ensure that a Safety Data Sheet (SDS) for the specific product is accessible and has been reviewed.[1][2]

  • Hazard Identification: This chemical may cause skin and eye irritation.[3][4] It is harmful if swallowed.[3]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust.[3][5][6] Ensure that safety showers and eyewash stations are readily accessible.[2][5]

  • Hygiene Measures: Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling and before breaks.[3][5] Contaminated clothing should be removed immediately and washed before reuse.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.[7]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are required.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.[5][7]To protect eyes from contact, which can cause serious irritation.[5][8]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[5][7] Gloves must be inspected prior to use and disposed of properly after handling the chemical.[3][9]To prevent skin contact and potential irritation.[5][8]
Body Protection A laboratory coat is required.[6][8] For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental splashes or spills.[5]
Respiratory Protection If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8]To prevent respiratory tract irritation.[3][8]

Operational Plan

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure all necessary PPE is correctly donned.
  • Verify that the chemical fume hood is functioning correctly.[6]
  • Assemble all necessary equipment and reagents.
  • Clearly label all containers.[1][10]

2. Handling and Use:

  • Handle the chemical within a fume hood to minimize exposure.[6]
  • Avoid creating dust when transferring the solid.
  • Use only the amount of chemical necessary for the procedure to reduce waste and exposure risk.[10][11]
  • Keep the container tightly closed when not in use.[6][8]

3. Spill Response:

  • In case of a small spill, contain it with an inert absorbent material like sand or vermiculite.[5]
  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][12]
  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]
  • For larger spills, evacuate the area and report the incident to the appropriate safety personnel.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]

1. Waste Collection:

  • Collect all chemical waste in a designated, properly labeled, and sealed container.[8][13]
  • Contaminated materials such as gloves, filter paper, and pipette tips should also be placed in a sealed and labeled container for hazardous waste disposal.[8]

2. Storage of Waste:

  • Store waste containers in a designated hazardous waste accumulation area.[8]
  • Ensure the storage area is cool, dry, and well-ventilated.[8]

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.[14]
  • Do not pour boronic acid waste down the drain unless explicitly permitted by your institution and local regulations after proper neutralization.[13] For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be an option, but this must be confirmed with your institution's environmental health and safety department.[8]

Experimental Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency Emergency Protocol (If Spill Occurs) prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup Set Up Equipment and Reagents prep_hood->prep_setup prep_label Label All Containers prep_setup->prep_label handle_transfer Transfer Chemical Inside Fume Hood prep_label->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Close Container After Use handle_use->handle_close emergency_contain Contain Spill with Inert Absorbent handle_use->emergency_contain Spill cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Collect Chemical Waste and Contaminated Items cleanup_decon->cleanup_waste cleanup_store Store Waste in Designated Area cleanup_waste->cleanup_store cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_dispose Arrange for Professional Waste Disposal cleanup_store->cleanup_dispose emergency_collect Collect and Seal Contaminated Material emergency_contain->emergency_collect emergency_clean Decontaminate Spill Area emergency_collect->emergency_clean emergency_report Report Incident emergency_clean->emergency_report

Caption: Workflow for handling this compound.

References

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(4-(2-Methoxyethoxy)phenyl)boronic acid

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